molecular formula C6H3BrClN3 B577561 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1211536-93-4

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B577561
CAS No.: 1211536-93-4
M. Wt: 232.465
InChI Key: IYPTWTNEWAVBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1211536-93-4) is a versatile, high-purity chemical building block with significant value in medicinal chemistry and drug discovery research. This compound features a fused pyrrolo[3,2-d]pyrimidine heterocyclic core, which is a privileged scaffold in the design of biologically active molecules . With a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 g/mol , this compound is characterized by its calculated physicochemical properties, including a LogP of 1.83 (indicating good lipophilicity), a polar surface area of 41.57 Ų, and an acid pKa of approximately 10.11 . These properties make it particularly suitable for developing compounds with favorable drug-like characteristics. The scaffold serves as a critical precursor in pharmaceutical research, particularly in the synthesis of novel antitubercular agents. Recent studies have explored structurally similar 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines, demonstrating potent activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of this chemical class . Furthermore, pyrrolo[3,2-d]pyrimidine derivatives have shown promising antibacterial activity against various pathogenic bacteria, establishing their utility as a core structure in antimicrobial research . Researchers value this bromo- and chloro-functionalized intermediate for its reactivity, enabling further derivatization through cross-coupling reactions and nucleophilic substitutions to create diverse compound libraries for biological screening. Proper storage is recommended under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPTWTNEWAVBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716576
Record name 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-93-4
Record name 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1211536-93-4

A Core Intermediate in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine stands as a pivotal heterocyclic building block. Its unique chemical architecture, featuring a fused pyrrole and pyrimidine ring system with strategic halogen substitutions, makes it a valuable precursor for the synthesis of a new generation of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role in the development of novel kinase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1211536-93-4
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.468 g/mol
Purity ≥95% (Commercially available)
Appearance Solid (form may vary)
Storage 2-8 °C
SMILES ClC1=C2NC(Br)=CC2=NC=N1

Synthesis and Chemical Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, its structure suggests a plausible synthetic route commencing from a suitable pyrrolo[3,2-d]pyrimidine precursor. A common strategy for the introduction of a bromine atom onto a pyrrole ring involves electrophilic bromination.

Hypothetical Experimental Protocol: Bromination

The following protocol is a generalized procedure based on the bromination of similar heterocyclic systems, such as the synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Researchers should optimize these conditions for the specific synthesis of the 6-bromo isomer.

Materials:

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Chloroform, Acetonitrile, or Dimethylformamide)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in the chosen anhydrous solvent.

  • Cool the solution to a suitable temperature (e.g., 0 °C or room temperature), which may need to be determined empirically to control selectivity.

  • Add N-Bromosuccinimide (typically 1.0 to 1.2 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Drug Discovery: A Precursor to Kinase Inhibitors

The pyrrolo[3,2-d]pyrimidine scaffold is a well-established core structure in the design of kinase inhibitors, which are crucial in the treatment of cancer and autoimmune diseases. The strategic placement of the bromine and chlorine atoms on the this compound ring system provides synthetic handles for the introduction of various functional groups through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

Derivatives of the pyrrolo[3,2-d]pyrimidine core have shown potent inhibitory activity against several important kinase targets, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

  • Janus Kinases (JAKs): These enzymes are involved in cytokine signaling pathways that regulate inflammation and immunity. Selective JAK inhibitors are used in the treatment of autoimmune disorders like rheumatoid arthritis.

The workflow below illustrates the pivotal role of this compound as a starting material in the synthesis of a diverse library of potential kinase inhibitors.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Intermediate Library cluster_final Final Application start 6-Bromo-4-chloro-5H- pyrrolo[3,2-d]pyrimidine suzuki Suzuki Coupling (Aryl/Heteroaryl Groups at C6) start->suzuki buchwald Buchwald-Hartwig Amination (Amines at C4) start->buchwald sonogashira Sonogashira Coupling (Alkynes at C6) start->sonogashira cyanation Cyanation (Nitriles at C6) start->cyanation intermediates Diverse Pyrrolo[3,2-d]pyrimidine Derivatives suzuki->intermediates buchwald->intermediates sonogashira->intermediates cyanation->intermediates final_product Kinase Inhibitor Drug Candidates intermediates->final_product

Caption: Synthetic workflow for generating kinase inhibitor candidates.

Biological Significance of Pyrrolo[3,2-d]pyrimidines

Compound ClassTarget KinaseIC₅₀ (nM)Cell LineReference
Pyrrolo[3,2-d]pyrimidine DerivativesVEGFR2VariesHUVEC
Pyrrolo[2,3-d]pyrimidine DerivativesJAK1VariesHuman Whole Blood[1]
Pyrrolo[2,3-d]pyrimidine DerivativesLckVariesIn vitro[2]
Pyrrolo[2,3-d]pyrimidine DerivativesRETVariesIn vitro[3]
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onesCDK2VariesIn vitro[4]

Note: The IC₅₀ values are highly dependent on the specific substitutions on the pyrrolopyrimidine core.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. Its versatile chemical nature allows for the creation of large and diverse libraries of compounds that can be screened for activity against a wide range of biological targets, particularly kinases. As the demand for more selective and potent drugs continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase, paving the way for future breakthroughs in the treatment of various diseases.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and potential biological activities of the heterocyclic compound 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from structurally related halogenated pyrrolo[3,2-d]pyrimidines to infer its likely characteristics and biological profile.

Core Physicochemical Properties

Quantitative data for this compound is limited to computational predictions. Experimental values for key parameters such as melting point, boiling point, and solubility have not been reported in the reviewed literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃BrClN₃PubChem[1]
Molecular Weight 232.46 g/mol PubChem[1]
XLogP3 (Computed) 2.4PubChem[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa (Predicted) Data not available-

Biological Activity and Potential Applications

Research on halogenated pyrrolo[3,2-d]pyrimidine scaffolds suggests that this compound is likely to exhibit significant biological activity, particularly as an antiproliferative agent and a kinase inhibitor.[2][3][4] The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, making it a suitable scaffold for targeting the ATP-binding sites of kinases.

Antiproliferative Activity

Studies on analogous compounds have demonstrated that halogenated pyrrolo[3,2-d]pyrimidines can induce cell cycle arrest, primarily at the G2/M phase, and in some cases, trigger apoptosis in cancer cell lines.[3][4] The presence and position of halogen atoms on the pyrrolopyrimidine core are crucial for the potency and mechanism of cytotoxic action.[3] For instance, the introduction of iodine at the C7 position of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine was found to significantly enhance its antiproliferative potency.[3] It is therefore plausible that this compound will display cytostatic or cytotoxic effects against various cancer cell lines.

Kinase Inhibition

The pyrrolo[3,2-d]pyrimidine scaffold is a common feature in many kinase inhibitors.[5] These compounds often act as ATP-competitive inhibitors, targeting a wide range of kinases involved in cellular signaling pathways crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7] The specific kinase inhibitory profile of this compound has not been experimentally determined, but it is a promising candidate for investigation as a multi-targeted kinase inhibitor.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and biological properties of this compound are not available for this specific compound. However, the following sections describe general and widely accepted methodologies that can be applied.

Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives

The synthesis of halogenated pyrrolo[3,2-d]pyrimidines typically involves a multi-step process. A general approach for a related compound, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, involves the bromination of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor using N-bromosuccinimide (NBS) in a suitable solvent like chloroform, followed by reflux.[8] A similar strategy could likely be adapted for the synthesis of the 6-bromo isomer.

Synthesis_Workflow Start 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Reaction Bromination Reaction Start->Reaction Reagent Brominating Agent (e.g., NBS) Reagent->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical parameter for assessing the lipophilicity of a drug candidate. The shake-flask method is a standard procedure for its experimental determination.

  • Preparation of Phases: Prepare octanol saturated with water and water saturated with octanol.

  • Dissolution: Dissolve a precisely weighed amount of the compound in one of the phases.

  • Partitioning: Mix the solution with a known volume of the other phase in a separatory funnel and shake vigorously for a set period to allow for partitioning.

  • Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antiproliferative_Assay_Workflow Start Seed Cancer Cells Treatment Treat with Compound Start->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Formazan Formation MTT->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Readout Measure Absorbance Solubilize->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for a typical in vitro antiproliferative assay (MTT).

Kinase Inhibition Assay

A variety of assay formats can be used to determine the kinase inhibitory activity of a compound. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a set time.

  • Detection: Add a detection reagent that contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. A higher signal indicates more remaining ATP and therefore stronger kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Kinase_Inhibition_Signaling_Pathway cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->PhosphoSubstrate Inhibitor This compound Inhibitor->Kinase Inhibits

Caption: A diagram illustrating the principle of kinase inhibition by an ATP-competitive inhibitor.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of drug discovery. Based on the activities of structurally similar compounds, it is hypothesized to possess antiproliferative and kinase inhibitory properties. The lack of extensive experimental data highlights the need for further research to fully characterize its physicochemical properties and to elucidate its precise biological mechanisms of action. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The structured presentation of its core molecular properties is intended to support research and development activities.

Core Molecular Attributes

The fundamental molecular characteristics of this compound are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C6H3BrClN3
Molecular Weight 232.468 g/mol

Logical Relationship Diagram: Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of this compound, starting from its basic components to its unique identifiers.

G Figure 1: Identification Workflow for this compound cluster_elements Elemental Composition cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_identification Unique Identifiers C Carbon (C) Formula Molecular Formula C6H3BrClN3 C->Formula H Hydrogen (H) H->Formula Br Bromine (Br) Br->Formula Cl Chlorine (Cl) Cl->Formula N Nitrogen (N) N->Formula Structure Chemical Structure (Pyrrolo[3,2-d]pyrimidine Core) Formula->Structure Defines MW Molecular Weight 232.468 g/mol Structure->MW Determines CAS CAS Number 1211536-93-4 Structure->CAS Registered as

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral information from closely related analogs to predict and interpret its NMR characteristics. The presented data is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of reported data for the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, and the isomeric 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The introduction of a bromine atom at the C6 position is expected to induce a downfield shift in the signal of the adjacent proton (H7) and influence the chemical shifts of the carbon atoms in the pyrrole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H2~8.7Singlet-Expected to be similar to the un-brominated analog.
H7~8.1Singlet-Downfield shift anticipated due to the deshielding effect of the adjacent bromine atom.
NH (5H)~12.5Broad Singlet-Exchangeable with D₂O. Position can vary with concentration and solvent.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2~151Expected to be similar to the un-brominated analog.
C4~150Expected to be similar to the un-brominated analog.
C4a~135
C6~100-110Direct attachment of bromine will cause a significant upfield shift for this carbon.
C7~125Deshielding effect from the bromine at C6.
C7a~142

Solvent: DMSO-d₆

Comparative NMR Data of Related Compounds

To provide a basis for the predictions, the experimental NMR data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine and 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine are presented below.

Table 3: Experimental ¹H and ¹³C NMR Data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine [1]

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
28.61s-151.30
4---149.58
4a---134.83
5 (NH)12.43s--
66.72dd1.7, 3.5102.70
77.97dd2.8, 2.8124.32
7a---142.12

Solvent: DMSO-d₆

Table 4: Experimental ¹H NMR Data for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
28.63s-
67.95d2.6
7 (NH)12.97s-

Solvent: DMSO-d₆

Experimental Protocol for NMR Analysis

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for halogenated pyrrolopyrimidines.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The final concentration should be around 10-20 mM.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer, for instance, a 400 MHz or higher instrument, equipped with a broadband probe.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for the residual solvent peak is recommended.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: At least 2 seconds to ensure good digital resolution.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance and sensitivity.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • For ¹H spectra, apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • For ¹³C spectra, an exponential multiplication with a line broadening of 1-2 Hz is typically used.

  • Phase correct the spectra manually.

  • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of the Experimental Workflow

The logical flow of the NMR analysis process is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acq_1h 1H NMR Acquisition setup->acq_1h acq_13c 13C NMR Acquisition setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Spectral Analysis (δ, J, Integration) calibrate->analyze report Structure Confirmation & Purity Assessment analyze->report Final Report

Caption: Workflow for NMR analysis of this compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a hypothetical synthetic protocol for 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Due to the limited availability of public experimental data for this specific compound, this document leverages data from structurally related analogs to forecast its spectroscopic signature, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Detailed experimental methodologies for both the synthesis and spectroscopic characterization are presented to guide researchers in their work with this and similar heterocyclic compounds.

Introduction

This compound is a halogenated heterocyclic compound belonging to the pyrrolopyrimidine class. Pyrrolopyrimidines are of significant interest in medicinal chemistry and drug development due to their structural analogy to purine nucleobases, allowing them to act as antagonists or inhibitors of various enzymes and receptors. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a potentially valuable scaffold for targeted therapies. This guide outlines the expected analytical data and a plausible synthetic route to facilitate further research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from related compounds, such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1HN-H (pyrrole)
~8.7s1HC2-H
~7.8s1HC7-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~152C4
~150C2
~145C7a
~130C7
~118C4a
~95C6

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
231/233/235[M]⁺ isotopic cluster
232/234/236[M+H]⁺ isotopic cluster

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumN-H Stretch
~1600MediumC=N Stretch
~1550MediumC=C Stretch
~1100StrongC-Cl Stretch
~600StrongC-Br Stretch

Experimental Protocols

Synthesis of this compound

This hypothetical synthesis is based on established methods for the halogenation of pyrrolopyrimidines.

Reaction Scheme:

4-chloro-5H-pyrrolo[3,2-d]pyrimidine + N-Bromosuccinimide (NBS) → this compound

Procedure:

  • To a solution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

3.2.2. Mass Spectrometry (MS)

  • Technique: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for sample introduction.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be crucial for confirming the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

  • Technique: Use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present in the molecule.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process, as well as the interplay of different spectroscopic techniques for structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization start 4-chloro-5H-pyrrolo[3,2-d]pyrimidine reaction Bromination with NBS start->reaction crude Crude Product reaction->crude purification Purification (Recrystallization/Chromatography) crude->purification final_product Pure this compound purification->final_product nmr NMR (¹H, ¹³C) final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir

Caption: Synthetic and Characterization Workflow.

G cluster_data Spectroscopic Data cluster_interpretation Structural Elucidation HNMR ¹H NMR (Proton Environment) structure Structure Confirmation of This compound HNMR->structure Proton signals CNMR ¹³C NMR (Carbon Skeleton) CNMR->structure Carbon framework MS Mass Spec (Molecular Weight & Formula) MS->structure Isotopic pattern IR IR Spec (Functional Groups) IR->structure N-H, C-Halogen bonds

Caption: Structural Elucidation Logic.

Commercial Availability and Technical Profile of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, synthesis, and potential biological activities of the heterocyclic compound 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a key intermediate and building block in medicinal chemistry and chemical biology.

Commercial Availability

This compound is commercially available from various chemical suppliers. The compound is typically offered in research quantities with purities generally around 95%. Pricing and availability are subject to the supplier and the quantity ordered.

SupplierCatalog NumberPurityAvailable Quantities
ChemShuttle12530495%250 mg, 500 mg, 1 g
Genprice127-OR86572-01-250 mg

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 1211536-93-4[1]
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.46 g/mol [1]
Appearance White to off-white solidInferred from typical appearance of similar compounds
Storage 2-8 °C[1]
SMILES C1=C(NC2=C1N=CN=C2Cl)BrInferred from structure
InChIKey IYPTWTNEWAVBBM-UHFFFAOYSA-NInferred from structure

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the initial synthesis of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine core, followed by electrophilic bromination.

Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

A common route to the pyrrolo[3,2-d]pyrimidine core involves the chlorination of the corresponding pyrrolo[3,2-d]pyrimidin-4-one.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one.

  • Chlorination: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) to the flask.

  • Reflux: Heat the reaction mixture to reflux for approximately one hour. The mixture should turn into a dark, homogeneous solution.

  • Quenching: After cooling the reaction mixture in an ice-water bath, slowly pour it into crushed ice with stirring.

  • Neutralization and Precipitation: Adjust the pH of the aqueous solution to approximately 8 using concentrated ammonia. This will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by silica gel column chromatography to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[2]

Bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

The bromination of the pyrrolo[3,2-d]pyrimidine core can be achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

Experimental Protocol:

  • Reaction Setup: Dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in a suitable anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Bromination: Add N-bromosuccinimide (NBS) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with aqueous sodium thiosulfate, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to afford this compound.

Synthesis_Workflow A 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one R1 POCl3, Reflux A->R1 Chlorination B 4-chloro-5H-pyrrolo[3,2-d]pyrimidine R2 NBS, THF B->R2 Bromination C This compound R1->B R2->C

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

The pyrrolo[3,2-d]pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules. While specific studies on this compound are limited, the activities of closely related analogs suggest several potential areas of application in drug discovery.

Inhibition of One-Carbon Metabolism

Derivatives of pyrrolo[3,2-d]pyrimidine have been identified as potent inhibitors of key enzymes in the folate-dependent one-carbon (C1) metabolism pathway. This pathway is crucial for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of many cancers.[3][4][5]

Key enzymes in this pathway that may be targeted by this compound and its derivatives include:

  • Serine Hydroxymethyltransferase (SHMT1/2): Catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase): Involved in the de novo purine biosynthesis pathway.

  • 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Also a key enzyme in de novo purine biosynthesis.

Inhibition of these enzymes can lead to the depletion of essential building blocks for DNA and protein synthesis, ultimately resulting in antiproliferative effects.

One_Carbon_Metabolism_Inhibition Compound 6-Bromo-4-chloro-5H- pyrrolo[3,2-d]pyrimidine (Potential Inhibitor) SHMT SHMT1/2 Compound->SHMT Inhibits GARFTase GARFTase Compound->GARFTase Inhibits AICARFTase AICARFTase Compound->AICARFTase Inhibits Purine_Bio De Novo Purine Biosynthesis SHMT->Purine_Bio GARFTase->Purine_Bio AICARFTase->Purine_Bio Cell_Growth Tumor Cell Proliferation Purine_Bio->Cell_Growth Supports

Caption: Potential inhibition of one-carbon metabolism by pyrrolo[3,2-d]pyrimidines.

Kinase Inhibition

The pyrrolopyrimidine core is a common scaffold in the design of kinase inhibitors. Halogenated pyrrolo[3,2-d]pyrimidines have shown potential as anticancer agents through the inhibition of various kinases.[6] Studies on related compounds suggest that this compound could potentially inhibit protein kinases involved in cancer cell signaling, such as:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis.

  • RET (Rearranged during Transfection) Tyrosine Kinase: A driver of certain types of cancer.[7]

  • p21-Activated Kinase 4 (PAK4): Implicated in a variety of cancers.

  • Mammalian Target of Rapamycin (mTOR): A central regulator of cell growth and proliferation.[8]

Kinase_Inhibition_Pathway Compound 6-Bromo-4-chloro-5H- pyrrolo[3,2-d]pyrimidine (Potential Inhibitor) Kinase Protein Kinases (e.g., VEGFR2, RET, PAK4, mTOR) Compound->Kinase Inhibits Downstream Downstream Signaling Kinase->Downstream Cell_Processes Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Processes Regulates

Caption: Potential mechanism of action via kinase inhibition.

DNA Alkylation

Some studies on N-substituted pyrrolo[3,2-d]pyrimidines suggest a mechanism of action involving DNA alkylation.[9][10] The electrophilic nature of the halogenated pyrimidine ring could potentially allow for covalent modification of nucleophilic sites on DNA, leading to DNA damage and cell death.

DNA_Alkylation_Hypothesis Compound 6-Bromo-4-chloro-5H- pyrrolo[3,2-d]pyrimidine (Potential Alkylating Agent) DNA DNA Compound->DNA Covalent Binding Adduct DNA Adduct DNA->Adduct Damage DNA Damage Adduct->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Hypothesized mechanism of action via DNA alkylation.

Conclusion

This compound is a readily available chemical intermediate with significant potential for the development of novel therapeutics. Its core structure is present in a variety of bioactive compounds, and its halogenated nature provides handles for further chemical modification. The potential for this compound and its derivatives to act as inhibitors of one-carbon metabolism, protein kinases, and as DNA alkylating agents makes it a valuable tool for researchers in oncology and medicinal chemistry. Further investigation into the specific biological targets and mechanisms of action of this particular compound is warranted to fully explore its therapeutic potential.

References

The Strategic Role of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the exploration of a vast chemical space. Among the privileged scaffolds that have emerged, the pyrrolo[3,2-d]pyrimidine core, a deazapurine isostere, has garnered significant attention for its remarkable versatility and biological relevance. This technical guide focuses on a key derivative of this family, 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine , a pivotal building block in the synthesis of a new generation of kinase inhibitors and other biologically active molecules. Its unique dihalogenated structure offers a strategic platform for selective functionalization, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. This document serves as an in-depth resource, providing a comprehensive overview of its synthesis, reactivity, and application in the development of targeted therapies.

Core Properties and Synthetic Utility

This compound (CAS No.: 1211536-93-4) is a heterocyclic compound with the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol .[1] Its structure is characterized by a fused pyrrole and pyrimidine ring system, with a bromine atom at the 6-position and a chlorine atom at the 4-position. This dihalogenated nature is the cornerstone of its synthetic utility in medicinal chemistry.

The differential reactivity of the C-Br and C-Cl bonds under various cross-coupling conditions allows for a stepwise and regioselective introduction of diverse substituents. Generally, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the C-Cl bond. This reactivity difference enables the selective introduction of an aryl or heteroaryl group at the C6 position, while leaving the C4 chloro substituent available for subsequent nucleophilic aromatic substitution (SNAr) with various amines or other nucleophiles. This sequential functionalization is a powerful strategy for building molecular complexity and fine-tuning the pharmacological properties of the target compounds.

Application in Kinase Inhibitor Synthesis: A Strategic Approach

The pyrrolo[3,2-d]pyrimidine scaffold serves as an excellent ATP-mimetic, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The strategic derivatization of the this compound core allows for the development of potent and selective inhibitors for a range of kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Rearranged during Transfection (RET) kinase.

General Synthetic Strategy

A common synthetic route towards kinase inhibitors utilizing this scaffold involves a two-step process:

  • Suzuki-Miyaura Coupling at C6: The more reactive bromo group at the C6 position is first coupled with a suitable boronic acid or ester to introduce a desired aryl or heteroaryl moiety. This group often serves to occupy a specific pocket within the kinase active site, contributing to both potency and selectivity.

  • Nucleophilic Aromatic Substitution at C4: The chloro group at the C4 position is subsequently displaced by an appropriate amine, which typically forms hydrogen bonds with the kinase hinge region.

This synthetic strategy is illustrated in the workflow diagram below.

G start 6-Bromo-4-chloro-5H- pyrrolo[3,2-d]pyrimidine intermediate 6-Aryl-4-chloro-5H- pyrrolo[3,2-d]pyrimidine start->intermediate Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) final 6-Aryl-4-amino-5H- pyrrolo[3,2-d]pyrimidine (Kinase Inhibitor) intermediate->final Nucleophilic Aromatic Substitution (R-NH2) EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR RET_Pathway Ligand GDNF family ligands CoReceptor GFRα co-receptor Ligand->CoReceptor RET RET CoReceptor->RET Ras_MAPK Ras-MAPK Pathway RET->Ras_MAPK PI3K_Akt PI3K-Akt Pathway RET->PI3K_Akt STAT3 JAK/STAT Pathway RET->STAT3 Proliferation Cell Proliferation, Survival, Differentiation Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->RET Suzuki_Workflow Start 1. Combine Reactants: - this compound (1 eq.) - Arylboronic acid (1.2 eq.) - Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2 eq.) - Solvent (e.g., Dioxane/H₂O) Reaction 2. Reaction: - Degas the mixture - Heat to 80-100 °C - Monitor by TLC/LC-MS Start->Reaction Workup 3. Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine - Dry over Na₂SO₄ Reaction->Workup Purification 4. Purification: - Concentrate in vacuo - Purify by column chromatography Workup->Purification

References

An In-depth Technical Guide to the Synthesis of the Pyrrolo[3,2-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the biologically significant 7-deazapurine (pyrrolo[2,3-d]pyrimidine), is a privileged heterocyclic motif in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including potent inhibition of various protein kinases, making them attractive candidates for the development of novel therapeutics in oncology and other disease areas. This guide provides a comprehensive overview of the key synthetic strategies for constructing the pyrrolo[3,2-d]pyrimidine core, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.

Key Synthetic Strategies

The construction of the pyrrolo[3,2-d]pyrimidine ring system can be broadly categorized into two main approaches:

  • Building the Pyrimidine Ring onto a Pre-functionalized Pyrrole Core: This strategy involves the synthesis of a suitably substituted pyrrole precursor followed by the annulation of the pyrimidine ring.

  • Formation of the Pyrrole Ring from a Substituted Pyrimidine: This approach starts with a functionalized pyrimidine and proceeds with the construction of the fused pyrrole ring.

Several specific methodologies have been developed within these overarching strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Synthesis Starting from a Pyrrole Precursor

A common method involves the Curtius rearrangement of 2- or 3-azidocarbonylpyrroles to form pyrrolylureas, which then cyclize in a basic medium to yield the desired pyrrolo[3,2-d]pyrimidine-2,4-diones.[1]

Logical Workflow for Synthesis from a Pyrrole Precursor

G Start 2,3-Dicarboxypyrrole Derivative Func Functionalization to 2- or 3-Azidocarbonylpyrrole Start->Func Curtius Curtius Rearrangement Func->Curtius Urea Formation of Pyrrolylurea Curtius->Urea Cyclize Base-mediated Cyclization Urea->Cyclize End Pyrrolo[3,2-d]pyrimidine-2,4-dione Cyclize->End

Caption: Synthesis of Pyrrolo[3,2-d]pyrimidines via Pyrrole Precursor.

Synthesis Starting from a Pyrimidine Precursor

This is a widely employed and versatile approach that utilizes readily available pyrimidine starting materials. Various cyclization strategies can be employed to construct the fused pyrrole ring.

Domino C-N Coupling/Hydroamination

This modern approach allows for the efficient synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and anilines in a one-pot reaction catalyzed by a palladium complex.[2]

Reductive Cyclization of 6-Arylethynyl-5-nitropyrimidines

A novel, high-yielding method involves the reaction of 2,4-disubstituted 6-arylethynyl-5-nitropyrimidines with secondary amines, followed by a reductive cyclization to afford the pyrrolo[3,2-d]pyrimidine core.[3]

Multicomponent Reactions

One-pot, three-component reactions provide a rapid and efficient entry into polysubstituted pyrrolo[3,2-d]pyrimidine derivatives. For instance, the reaction of an arylglyoxal hydrate, 6-aminouracil (or a derivative), and 4-hydroxycoumarin in the presence of L-proline as a catalyst yields the desired products in good yields.[4]

Experimental Workflow for a Three-Component Synthesis

G cluster_reactants Reactants Arylglyoxal Arylglyoxal Hydrate Reaction Reflux Arylglyoxal->Reaction Aminouracil 6-Aminouracil Derivative Aminouracil->Reaction Hydroxycoumarin 4-Hydroxycoumarin Hydroxycoumarin->Reaction Catalyst L-proline in Acetic Acid Catalyst->Reaction Workup Cooling, Filtration, Washing, and Drying Reaction->Workup Product Pyrrolo[3,2-d]pyrimidine Derivative Workup->Product

Caption: Workflow for a One-Pot, Three-Component Synthesis.

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey Transformation(s)Typical YieldsAdvantagesDisadvantagesReference(s)
Domino C-N Coupling/ Hydroamination Alkynylated Uracils, AnilinesPalladium-catalyzed C-N coupling and hydroaminationModerate to GoodHigh efficiency, one-pot procedureRequires palladium catalyst[2]
Reductive Cyclization 6-Arylethynyl-5-nitropyrimidines, Secondary AminesNucleophilic addition and reductive cyclizationHighHigh yields, simple procedureLimited to specific substitution patterns[3]
Three-Component Reaction Arylglyoxals, 6-Aminouracils, 4-HydroxycoumarinL-proline catalyzed condensation and cyclization73-86%High atom economy, operational simplicityMay require optimization for different substrates[4]
From Pyrrole Precursors 2,3-Dicarboxypyrrole derivativesCurtius rearrangement and base-mediated cyclizationNot specifiedAccess to different substitution patternsMulti-step synthesis[1]

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via Domino C-N Coupling/Hydroamination[2]
  • Reaction Setup: To a reaction vial, add the alkynylated uracil (1.0 equiv), the corresponding aniline (1.2 equiv), Pd(OAc)₂ (5 mol %), DPEphos (5 mol %), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) to the vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C for 15 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.

Protocol 2: One-Pot, Three-Component Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives[4]
  • Reactant Mixture: In a round-bottom flask, combine 4-hydroxycoumarin (1 mmol), the appropriate arylglyoxal hydrate (1 mmol), 6-aminouracil or 1,3-dimethyl-6-aminouracil (1 mmol), and L-proline (20 mol%).

  • Solvent and Reaction: Add acetic acid (5 mL) and heat the stirred solution under reflux for 4 hours.

  • Isolation: Allow the mixture to cool to room temperature.

  • Purification: Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain the pure product.

Biological Relevance: Targeting Kinase Signaling Pathways

Derivatives of the pyrrolo[3,2-d]pyrimidine core have been identified as potent inhibitors of key protein kinases involved in cancer progression, such as the Human Epidermal Growth Factor Receptor 2 (HER2) and the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

HER2 Signaling Pathway

HER2 is a member of the ErbB family of receptor tyrosine kinases. Its overexpression or amplification is a driving factor in a significant portion of breast, gastric, and other cancers. Upon dimerization with other ErbB family members, HER2 activates downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways, which promote cell proliferation, survival, and invasion.[5][6]

HER2_Signaling cluster_membrane Cell Membrane HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation MAPK_pathway Ras-Raf-MEK-ERK (MAPK Pathway) HER2->MAPK_pathway HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_pathway->Proliferation

Caption: Simplified HER2 Signaling Pathway.

KDR (VEGFR-2) Signaling Pathway

KDR is the main receptor for vascular endothelial growth factor (VEGF) and a key mediator of angiogenesis, the formation of new blood vessels. The binding of VEGF to KDR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately supporting tumor growth and metastasis.[7][8]

KDR_Signaling VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR Binding & Dimerization PLCg PLCγ KDR->PLCg PI3K PI3K KDR->PI3K MAPK Ras/MAPK Pathway KDR->MAPK PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis MAPK->Angiogenesis

Caption: Simplified KDR (VEGFR-2) Signaling Pathway.

Conclusion

The pyrrolo[3,2-d]pyrimidine core represents a versatile and valuable scaffold for the development of targeted therapies. The synthetic methodologies outlined in this guide provide a robust toolkit for chemists to access a diverse range of derivatives for biological evaluation. Understanding the key synthetic transformations and the biological pathways targeted by these compounds will continue to drive innovation in the discovery of novel drug candidates.

References

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural analogy to purines. This unique arrangement allows for diverse biological activities, making it a cornerstone for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of the pyrrolo[3,2-d]pyrimidine scaffold, with a focus on its applications in oncology, infectious diseases, and beyond. We will delve into its role as a potent kinase inhibitor, its efficacy against various cancer cell lines, and its emerging potential as an antibacterial and antiviral agent. This document will present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Versatility of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine scaffold, a fused bicyclic heteroaromatic system, is an isomer of the more commonly known pyrrolo[2,3-d]pyrimidine (7-deazapurine). Its structural resemblance to the endogenous purine bases enables it to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-containing substrates like ATP. This mimicry has been a successful strategy in the design of kinase inhibitors. The scaffold's planar nature and the presence of multiple nitrogen atoms provide opportunities for a variety of intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for high-affinity binding to target proteins.

The core structure can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This synthetic tractability has led to the generation of extensive libraries of pyrrolo[3,2-d]pyrimidine derivatives with a broad spectrum of pharmacological effects.

Anticancer Activity: A Multi-faceted Approach to Oncology

The pyrrolo[3,2-d]pyrimidine scaffold has demonstrated significant promise in the field of oncology, primarily through its potent inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

Many pyrrolo[3,2-d]pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket, these compounds block the transfer of a phosphate group to substrate proteins, thereby disrupting downstream signaling pathways that are often dysregulated in cancer.

EGFR and HER2 are key members of the ErbB family of receptor tyrosine kinases, and their overexpression or mutation is a hallmark of several cancers, including non-small cell lung cancer and breast cancer. Pyrrolo[3,2-d]pyrimidine derivatives have been developed as dual inhibitors of EGFR and HER2.[1][2]

  • Signaling Pathway:

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization PLCg PLCγ HER2->PLCg PI3K PI3K HER2->PI3K RAS RAS HER2->RAS STAT STAT HER2->STAT AKT Akt PI3K->AKT Proliferation Cell Proliferation Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->HER2 Inhibits Kinase Activity Ligand Ligand (e.g., EGF) Ligand->EGFR

EGFR/HER2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR and PDGFR are key receptor tyrosine kinases that regulate angiogenesis. Pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of these kinases, thereby exhibiting anti-angiogenic properties.

  • Signaling Pathway:

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->VEGFR Inhibits Kinase Activity VEGF VEGF VEGF->VEGFR

VEGFR Signaling Pathway Inhibition
Cytotoxic Activity Against Cancer Cell Lines

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
AGF291 HCT-116 (Colon)0.023[3]
MIA PaCa-2 (Pancreatic)0.035[3]
A549 (Lung)0.045[3]
AGF320 HCT-116 (Colon)0.031[3]
MIA PaCa-2 (Pancreatic)0.028[3]
A549 (Lung)0.039[3]
AGF347 HCT-116 (Colon)0.015[3]
MIA PaCa-2 (Pancreatic)0.018[3]
A549 (Lung)0.025[3]
Compound 8a MDA-MB-468 (Breast)2.72[4]
Compound 8h MDA-MB-468 (Breast)2.17[4]
Compound 8j MDA-MB-468 (Breast)2.12[4]
Compound 9m MDA-MB-468 (Breast)2.05[4]
Compound 9n MDA-MB-468 (Breast)2.11[4]

Antibacterial Activity

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The pyrrolo[3,2-d]pyrimidine scaffold has been explored for its potential as a novel class of antibacterial agents.

Activity Against Pathogenic Bacteria

Several studies have evaluated the antibacterial activity of pyrrolo[3,2-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 4a Staphylococcus aureus>1000[5]
Escherichia coli>1000[5]
Compound 4b Staphylococcus aureus500[5]
Escherichia coli>1000[5]
Compound 4c Staphylococcus aureus250[5]
Escherichia coli500[5]
Compound 4d Staphylococcus aureus125[5]
Escherichia coli250[5]
Compound 4e Staphylococcus aureus62.5[5]
Escherichia coli125[5]

Antiviral Activity

The pyrrolo[3,2-d]pyrimidine scaffold has also shown promise as a source of antiviral agents, with activity reported against a range of viruses.

Activity Against Zika Virus

Recent studies have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as promising antiviral agents against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV).[6]

Compound/DerivativeVirusEC50 (µM)CC50 (µM)Reference
Compound 1 ZIKV5.2520.0[6]
Compound 8 ZIKV1.1517.5[6]
Compound 11 ZIKV1.25>20[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of pyrrolo[3,2-d]pyrimidine derivatives on cancer cell lines.

  • Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compound Add serial dilutions of pyrrolo[3,2-d]pyrimidine derivative incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Experimental Workflow
  • Detailed Protocol:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and a blank (medium only).

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[7]

Antibacterial Activity: Agar Dilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of pyrrolo[3,2-d]pyrimidine derivatives against pathogenic bacteria.[8][9][10]

  • Detailed Protocol:

    • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the pyrrolo[3,2-d]pyrimidine derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agent. This is achieved by adding a specific volume of the antimicrobial stock solution to molten agar before pouring the plates. A control plate with no antimicrobial agent is also prepared.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Inoculation: Inoculate the surface of each agar plate with the bacterial suspension using a multipoint inoculator or a calibrated loop.

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Antiviral Activity: Plaque Reduction Assay

This protocol is used to determine the antiviral efficacy of pyrrolo[3,2-d]pyrimidine derivatives by quantifying the reduction in viral plaques.[9][11]

  • Detailed Protocol:

    • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

    • Compound and Virus Preparation: Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine derivative in a serum-free medium. Prepare a virus stock of a known titer.

    • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaques per well).

    • Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.

    • Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-10 days).

    • Plaque Visualization: Fix the cells with a fixative (e.g., 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

    • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) is determined by regression analysis.

Kinase Inhibition Assays: EGFR and HER2

These protocols describe methods to measure the inhibitory activity of pyrrolo[3,2-d]pyrimidine derivatives against EGFR and HER2 kinases.[8][10][12][13]

  • EGFR Kinase Assay (Continuous-Read):

    • Reagent Preparation: Prepare 10X stocks of recombinant EGFR enzyme, ATP, and a fluorescently labeled peptide substrate in a 1X kinase reaction buffer.

    • Pre-incubation: Pre-incubate the EGFR enzyme in a 384-well plate with serially diluted test compounds for 30 minutes at 27°C.

    • Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the peptide substrate.

    • Detection: Monitor the increase in fluorescence over time using a plate reader. The initial velocity of the reaction is determined from the slope of the fluorescence versus time plot.

    • Data Analysis: Plot the initial velocity against the inhibitor concentration to determine the IC50 value.

  • HER2 Kinase Assay (ADP-Glo™ Assay):

    • Kinase Reaction: Set up a kinase reaction in a 96-well plate containing HER2 kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and the test compound. Incubate at room temperature for 60 minutes.

    • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the scaffold.

  • Kinase Inhibitors: For kinase inhibition, the N-phenylamino group at the C4 position is often crucial for activity. Substitutions on this phenyl ring can significantly impact potency and selectivity. The pyrrole nitrogen (N7) is another key position for modification, where the introduction of various side chains can modulate pharmacokinetic properties and target engagement.[14]

  • Anticancer Agents: In anticancer derivatives, halogen substitutions on the scaffold or on appended aryl rings have been shown to enhance cytotoxic activity.

  • Antibacterial Agents: For antibacterial activity, the specific substitutions on the pyrrolo[3,2-d]pyrimidine core determine the spectrum of activity against different bacterial species.

Conclusion and Future Perspectives

The pyrrolo[3,2-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the design and development of novel therapeutic agents. Its ability to mimic endogenous purines has made it a particularly rich source of kinase inhibitors with significant potential in oncology. The growing body of evidence for its antibacterial and antiviral activities further underscores its importance in medicinal chemistry.

Future research in this area will likely focus on:

  • Optimization of existing lead compounds to improve potency, selectivity, and pharmacokinetic profiles.

  • Exploration of novel biological targets for pyrrolo[3,2-d]pyrimidine derivatives.

  • Development of derivatives with dual or multiple mechanisms of action , such as compounds with both kinase inhibitory and direct cytotoxic effects.

  • Investigation of this scaffold for other therapeutic areas , such as inflammatory and neurodegenerative diseases.

The continued exploration of the chemical space around the pyrrolo[3,2-d]pyrimidine nucleus holds great promise for the discovery of next-generation therapies to address unmet medical needs.

References

Methodological & Application

Application Note: Detailed Experimental Protocol for Selective Suzuki-Miyaura Coupling of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a key heterocyclic motif found in a variety of biologically active compounds, including kinase inhibitors, which are pivotal in cancer therapy and other disease treatments. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.

This document provides a detailed protocol for the selective Suzuki-Miyaura coupling reaction at the C6-bromo position of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The protocol is designed to be a starting point for researchers, with the understanding that optimization may be necessary for specific substrates.

Reaction Selectivity: C6-Br vs. C4-Cl

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] This inherent difference in reactivity allows for the selective functionalization of dihalogenated substrates. In the case of this compound, the C-Br bond at the C6 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the C4 position. This allows for the selective introduction of an aryl or heteroaryl group at the C6 position while leaving the C4-chloro substituent intact for potential further modification.

Experimental Protocol

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid or heteroarylboronic acid (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.03–0.1 equivalents)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2–3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, brine, anhydrous sodium sulfate (for work-up and purification)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and the base (e.g., K₂CO₃, 2 eq.).

  • Evacuation and Backfilling: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water in a ratio of approximately 4:1 (v/v) via syringe. The final concentration of the substrate should be around 0.1 M.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[1]

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of related halogenated heterocycles, providing a baseline for experimental design with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/Water (4:1)80-904-12Good to Excellent[1]
Pd(PPh₃)₄ (5)-K₂CO₃ (1.5)Toluene110Varies83[2]
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KF (spray-dried)THF50OvernightModerate[2]
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Ethanol/Water (4:1)135 (MW)0.67Good to Excellent[3][4]
Pd(PPh₃)₄ (0.5-5)-K₂CO₃ (3)1,4-Dioxane/Water (2:1)100 (MW)0.25Good to Excellent[5][6]

Mandatory Visualization

G Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Heat Mixture (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Extraction with Ethyl Acetate and Water F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Pure Product: 6-Aryl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine I->J

Caption: A standard experimental workflow for the Suzuki coupling reaction.

G Generic Kinase Signaling Pathway and Inhibition cluster_pathway Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase (e.g., PI3K, Akt) Receptor->Kinase Activates CellularResponse Cellular Response (Growth, Proliferation) Kinase->CellularResponse Leads to Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a pyrrolopyrimidine derivative.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the selective and sequential Buchwald-Hartwig amination of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This versatile scaffold is a key intermediate in the synthesis of various biologically active compounds, and mastering its functionalization is crucial for the development of novel therapeutics.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely employed in medicinal chemistry and materials science. The substrate, this compound, possesses two distinct halogen atoms, offering opportunities for selective and sequential functionalization. Typically, in palladium-catalyzed aminations, the reactivity of aryl halides follows the order I > Br > Cl. This differential reactivity allows for a regioselective approach, where the more reactive C6-bromo position can be aminated preferentially, leaving the C4-chloro position available for subsequent transformations. This stepwise approach enables the synthesis of diverse di-substituted pyrrolo[3,2-d]pyrimidine derivatives.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the selective mono-amination at the C6-position and the subsequent amination at the C4-position. Yields are based on literature precedents for similar substrates and may vary depending on the specific amine and reaction scale.

Table 1: Selective Mono-amination at the C6-Bromo Position

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1101680-90
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄t-BuOH902475-85
4n-ButylaminePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001288-96

Table 2: Subsequent Amination at the C4-Chloro Position

EntryStarting MaterialAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Anilino-4-chloro-5H-pyrrolo[3,2-d]pyrimidinePiperidinePd₂(dba)₃ (4)RuPhos (8)NaOtBu1,4-Dioxane1102470-80
26-Morpholino-4-chloro-5H-pyrrolo[3,2-d]pyrimidineAnilineG3-XPhos (4)-K₂CO₃Toluene1203665-75
36-(Benzylamino)-4-chloro-5H-pyrrolo[3,2-d]pyrimidineMorpholinePd(OAc)₂ (5)SPhos (10)Cs₂CO₃1,4-Dioxane1102472-82
46-(n-Butylamino)-4-chloro-5H-pyrrolo[3,2-d]pyrimidineBenzylamineG4-RuPhos (4)-NaOtBuToluene1203668-78

Experimental Protocols

Protocol 1: Selective Buchwald-Hartwig Mono-amination at the C6-Bromo Position

This protocol describes a general procedure for the selective amination of the C6-bromo position of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (0.02 eq), and the phosphine ligand (0.04 eq).

  • Add the base (2.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (1.1-1.5 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative.

Protocol 2: Subsequent Amination at the C4-Chloro Position

This protocol outlines the procedure for the amination of the less reactive C4-chloro position of a 6-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative. Note that more forcing conditions (higher temperature, higher catalyst loading, and a more active catalyst system) are generally required.

Materials:

  • 6-Amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative

  • Amine (1.5 - 2.0 equivalents)

  • Palladium precatalyst (e.g., G3-XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry sealed reaction vial under an inert atmosphere, add the 6-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative (1.0 eq) and the palladium precatalyst (0.04 eq).

  • Add the base (2.5 eq).

  • Evacuate and backfill the vial with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the second amine (1.5-2.0 eq) via syringe.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1 to isolate the desired 4,6-diamino-5H-pyrrolo[3,2-d]pyrimidine derivative.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_reaction_setup Reaction Setup cluster_reaction_execution Reaction Execution cluster_workup Workup & Purification cluster_product Product Start This compound Setup Combine in Flask under Inert Atmosphere Start->Setup Amine Amine Amine->Setup Catalyst Pd Catalyst & Ligand Catalyst->Setup Base Base Base->Setup Heat Heat & Stir Setup->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Quench, Extract & Dry Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Aminated Pyrrolo[3,2-d]pyrimidine Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Amido Amido Complex OxAdd->Amido + HNR¹R² - HX Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core structural component in a variety of kinase inhibitors. Its structural similarity to adenine allows for competitive binding to the ATP-binding site of numerous kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. The strategic functionalization of the 5H-pyrrolo[3,2-d]pyrimidine core enables the development of potent and selective kinase inhibitors.

6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a key starting material for the synthesis of a diverse range of kinase inhibitors. The presence of two distinct halogen atoms at the C4 and C6 positions provides orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. The more reactive C6-bromo position is amenable to Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl moieties, while the C4-chloro position can be targeted by nucleophilic aromatic substitution or Buchwald-Hartwig amination to install various amine functionalities. This sequential functionalization allows for the systematic exploration of the chemical space around the pyrrolo[3,2-d]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

This document provides detailed application notes, experimental protocols, and biological activity data for the synthesis of kinase inhibitors targeting key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2), utilizing this compound as a versatile starting material.

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors synthesized from pyrrolo[3,2-d]pyrimidine and the closely related pyrrolo[2,3-d]pyrimidine scaffolds.

Table 1: Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivatives against VEGFR-2 and EGFR

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference
20d 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidineVEGFR-2, PDGFR2.5 (VEGFR-2), 3.6 (PDGFR)[1]
4 pyrrolo[3,2-d]pyrimidineEGFR (T790M/L858R)Weak (4.8 µM in H1975 cells)[2]

Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference
31a quinazoline-substituted pyrrolo[2,3-d]pyrimidineEGFR (19del/T790M/C797S)30.6[3]
31a quinazoline-substituted pyrrolo[2,3-d]pyrimidineEGFR (L858R/T790M/C797S)12.8[3]
31r quinazoline-substituted pyrrolo[2,3-d]pyrimidineEGFR (19del/T790M/C797S)<1[3]
31r quinazoline-substituted pyrrolo[2,3-d]pyrimidineEGFR (L858R/T790M/C797S)<1[3]
5k (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideEGFR79[4]

Table 3: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine and Related Scaffolds against Various Kinases

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference
5k (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideHer240[4]
5k (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideVEGFR2204[4]
5k (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideCDK2150[4]
12d pyrrolo[2,3-d]pyrimidine with biaryl ureaVEGFR-211.9[5]
15c pyrrolo[2,3-d]pyrimidine with biaryl ureaVEGFR-213.6[5]
9c 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onePI3Kα113[6]

Experimental Protocols

The following are generalized protocols for the key synthetic transformations of this compound. Note: These protocols are based on procedures for structurally similar compounds and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl- or heteroarylboronic acid to afford 6-aryl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.10 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl- or heteroarylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C4-Position

This protocol describes the palladium-catalyzed amination of 6-substituted-4-chloro-5H-pyrrolo[3,2-d]pyrimidines with a primary or secondary amine to yield 4-amino-6-substituted-5H-pyrrolo[3,2-d]pyrimidine derivatives.

Materials:

  • 6-Aryl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (from Protocol 1) (1.0 equiv)

  • Primary or secondary amine (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02-0.05 equiv)

  • Phosphine ligand (e.g., XPhos, BINAP, Xantphos) (0.04-0.10 equiv)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add the 6-aryl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to afford the desired 4-amino-6-aryl-5H-pyrrolo[3,2-d]pyrimidine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the synthesized kinase inhibitors and a general experimental workflow.

Synthetic_Workflow start 6-Bromo-4-chloro- 5H-pyrrolo[3,2-d]pyrimidine suzuki_intermediate 6-Aryl-4-chloro- 5H-pyrrolo[3,2-d]pyrimidine start->suzuki_intermediate Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) final_product 4-Amino-6-aryl- 5H-pyrrolo[3,2-d]pyrimidine (Kinase Inhibitor) suzuki_intermediate->final_product Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base)

Caption: Synthetic workflow for kinase inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E (Active Complex) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->CDK2 Inhibition

Caption: Simplified CDK2 signaling pathway.

References

Application Notes and Protocols for HPLC Purification of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient purification of novel chemical entities is paramount. This document provides detailed application notes and protocols for the purification of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives using High-Performance Liquid Chromatography (HPLC). Given the structural similarity of the target compound to purine analogs, the methodologies presented here are based on established principles for the purification of substituted purine compounds, a class of heterocyclic molecules vital in medicinal chemistry.[1][2] Reverse-phase HPLC (RP-HPLC) is the technique of choice for this application due to its high resolution and scalability.[1][3]

Introduction

This compound is a heterocyclic compound with the chemical formula C₆H₃BrClN₃ and a molecular weight of 232.468 g/mol .[4][5] As a key intermediate in the synthesis of various biologically active molecules, obtaining this compound and its derivatives in high purity is a critical step for accurate biological evaluation and further drug development.[1][4] The synthesis of such compounds often results in complex mixtures containing unreacted starting materials, byproducts, and isomers, necessitating a robust purification strategy.[1]

Data Presentation: Chromatographic Parameters and Performance

Effective purification is achieved through the careful selection and optimization of HPLC parameters.[6] The following tables summarize typical starting conditions for both analytical and preparative scale HPLC for compounds structurally related to this compound. These parameters can be used as a starting point for method development.

Table 1: Typical HPLC Parameters for Analytical Scale Method Development

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 20 min
Flow Rate 1.0 mL/min
Detection 254 nm (or DAD scan 200-400 nm)
Injection Volume 5-20 µL
Column Temperature Ambient or 35°C

Table 2: Typical HPLC Parameters for Preparative Scale Purification

ParameterRecommended Conditions
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-70% B over 30 min (to be optimized based on analytical run)
Flow Rate 20 mL/min
Detection 254 nm
Injection Volume 1-5 mL (dependent on sample solubility and column loading)
Expected Purity >98%
Expected Yield 70-90%

Experimental Protocols

A systematic approach is crucial for developing a successful purification method. This involves starting with an analytical scale method to optimize the separation, followed by scaling up to a preparative method for purification of larger quantities.

Analytical Method Development

This protocol outlines the steps for developing an analytical HPLC method for a novel this compound derivative.

1.1. Sample Preparation: a. Dissolve the crude synthetic product in a suitable solvent such as Dimethyl Sulfoxide (DMSO), Methanol, or Acetonitrile to a final concentration of approximately 1 mg/mL.[1] b. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[1]

1.2. Initial Scouting Gradient: a. Column: C18, 4.6 x 150 mm, 5 µm. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: Acetonitrile. d. Flow Rate: 1.0 mL/min. e. Gradient: 5% to 95% B over 20 minutes.[1] f. Detection: Use a Diode Array Detector (DAD) to scan from 200-400 nm to determine the optimal detection wavelength for the target compound.

1.3. Method Optimization: a. Based on the initial scouting run, adjust the gradient to improve the resolution between the target compound and any impurities. A shallower gradient around the elution time of the target peak will generally provide better separation. b. Consider adjusting the mobile phase modifier (e.g., trying 0.1% Trifluoroacetic Acid instead of formic acid) to improve peak shape, especially for basic compounds. c. Temperature can also be used as a parameter to optimize separation.[7]

Preparative Method Scale-Up and Purification

This protocol describes the process of scaling up an optimized analytical method to purify a larger quantity of the target compound.

2.1. Method Scaling: a. Based on the optimized analytical method, calculate the preparative gradient and flow rate. A common approach is to maintain the same linear velocity of the mobile phase. b. The injection volume can be significantly increased, depending on the solubility of the compound and the loading capacity of the preparative column.[1]

2.2. Sample Preparation for Preparative Run: a. Dissolve the crude product in the minimal amount of a strong solvent (e.g., DMSO). b. If possible, dilute the sample with the initial mobile phase to improve peak shape upon injection.

2.3. Purification Run and Fraction Collection: a. Equilibrate the preparative column with the initial mobile phase conditions. b. Inject the prepared sample. c. Run the scaled-up gradient method. d. Collect fractions corresponding to the peak of the target compound.

2.4. Post-Purification Analysis and Sample Recovery: a. Analyze the collected fractions using the developed analytical HPLC method to confirm purity. b. Pool the pure fractions. c. Remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified solid compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.

G cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up & Purification cluster_2 Post-Purification A Sample Preparation (1 mg/mL) B Scouting Gradient (5-95% MeCN) A->B C Method Optimization (Gradient, pH, Temp) B->C D Method Scaling (Flow Rate, Gradient) C->D Optimized Method F Preparative HPLC Run D->F E Crude Sample Dissolution (High Conc.) E->F G Fraction Collection F->G H Purity Analysis of Fractions G->H I Pooling of Pure Fractions H->I J Solvent Evaporation/Lyophilization I->J K Pure Compound (>98%) J->K

Caption: Workflow for HPLC purification of pyrrolopyrimidine derivatives.

Logical Relationship of HPLC Parameters

The diagram below shows the key parameters that are adjusted during HPLC method development and their influence on the final separation.

G cluster_params Adjustable Parameters center HPLC Separation (Resolution, Peak Shape, Retention Time) col Stationary Phase (e.g., C18, PFP) col->center mob Mobile Phase (Solvent Ratio, pH, Additives) mob->center grad Gradient Profile grad->center flow Flow Rate flow->center temp Temperature temp->center

Caption: Key parameters influencing HPLC separation performance.

References

Application Notes and Protocols for the Characterization of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to purines. The following protocols and data are intended to guide researchers in confirming the identity, purity, and properties of this compound and its derivatives.

Introduction

This compound belongs to the pyrrolopyrimidine class of compounds, which are analogs of purines and have been investigated for their potential as antiproliferative and antibacterial agents.[1] Accurate and robust analytical characterization is crucial for ensuring the quality of synthesized batches and for understanding the structure-activity relationships in drug discovery and development. This document outlines the application of key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis for the comprehensive characterization of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₆H₃BrClN₃PubChem[2][3]
Molecular Weight232.46 g/mol PubChem[2][3]
AppearanceExpected to be a solidInferred from related compounds
CAS Number1211536-93-4ChemShuttle, PubChem[2][3]

Analytical Techniques and Protocols

An overview of the analytical workflow for the characterization of this compound is depicted below.

G Figure 1. General Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Column Chromatography Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Purified Product MS Mass Spectrometry (EI/ESI) Purification->MS Characterize Purified Product HPLC HPLC Purity & Quantification Purification->HPLC Characterize Purified Product EA Elemental Analysis Purification->EA Characterize Purified Product Data_Analysis Spectral Interpretation & Data Comparison NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis EA->Data_Analysis Reporting Certificate of Analysis & Reporting Data_Analysis->Reporting

Caption: General Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential to confirm the arrangement of atoms within the molecule.

Expected ¹H and ¹³C NMR Data (Inferred from Analogs)

The following table presents the expected chemical shifts for this compound, extrapolated from the known data for the closely related 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The presence of the bromine atom at the 6-position is expected to influence the chemical shifts of the pyrrole ring protons and carbons.

NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H~12.5 (broad s)SingletNH proton of the pyrrole ring.
¹H~8.6SingletCH proton of the pyrimidine ring.
¹H~8.0SingletCH proton of the pyrrole ring.
¹³C~151SingletQuaternary carbon in the pyrimidine ring.
¹³C~150SingletQuaternary carbon in the pyrimidine ring.
¹³C~142SingletCH carbon of the pyrimidine ring.
¹³C~135SingletQuaternary carbon in the pyrrole ring.
¹³C~124SingletQuaternary carbon (C-Br) in the pyrrole ring.
¹³C~103SingletCH carbon of the pyrrole ring.

Note: The actual chemical shifts may vary depending on the solvent and concentration.

Protocol for NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified product for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: Acquire the NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the presence of both chlorine and bromine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Expected Mass Spectrometry Data

IonExpected m/zRelative AbundanceNotes
[M]⁺230.9199~75%Corresponding to C₆H₃⁷⁹Br³⁵ClN₃
[M+2]⁺232.9178100%Corresponding to C₆H₃⁸¹Br³⁵ClN₃ and C₆H₃⁷⁹Br³⁷ClN₃
[M+4]⁺234.9149~25%Corresponding to C₆H₃⁸¹Br³⁷ClN₃

Note: The relative abundances are approximate and can vary based on the ionization method.

Protocol for Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with either an Electrospray Ionization (ESI) or Electron Impact (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of a compound containing one bromine and one chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of a compound and can also be used for quantification. A reversed-phase HPLC method is generally suitable for pyrrolopyrimidine derivatives.

Protocol for HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Injection Volume: 10 µL.

  • Analysis: The purity of the compound is determined by the area percentage of the main peak.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound, which can be compared to the theoretical values to confirm the empirical formula.

Expected Elemental Analysis Data

ElementTheoretical %
Carbon (C)31.00
Hydrogen (H)1.30
Nitrogen (N)18.08

Protocol for Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dry, purified compound is required.

  • Instrumentation: The analysis is performed using a CHN elemental analyzer.

  • Analysis: The sample is combusted, and the resulting gases are quantified to determine the percentage of each element. The experimental values should be within ±0.4% of the theoretical values.

Biological Context: Inhibition of De Novo Purine Biosynthesis

Pyrrolopyrimidines, as purine isosteres, can exert their biological effects by interfering with metabolic pathways that utilize purines.[1] One such key pathway is the de novo purine biosynthesis, which is essential for the synthesis of nucleotides required for DNA and RNA replication, particularly in rapidly proliferating cells like cancer cells and bacteria. This compound may act as an inhibitor of one or more enzymes in this pathway.

G Figure 2. De Novo Purine Biosynthesis Pathway PRPP Ribose-5-phosphate -> PRPP PRA PRA PRPP->PRA PRPP Amidotransferase PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Inhibitor 6-Bromo-4-chloro-5H- pyrrolo[3,2-d]pyrimidine Inhibitor->GAR Potential Inhibition Inhibitor->AICAR Potential Inhibition

References

Application Notes and Protocols for In Vitro Biological Screening of Pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, are a class of heterocyclic compounds that are structurally similar to naturally occurring purine nucleobases. This structural resemblance has led to their extensive investigation as potential therapeutic agents, particularly in the field of oncology and infectious diseases. These compounds have demonstrated a wide range of biological activities, including potent antitumor and antimicrobial effects. Their mechanism of action often involves the inhibition of key enzymes such as kinases, which are crucial for cell signaling and growth. This document provides detailed application notes and protocols for the in vitro biological screening of novel pyrrolo[3,2-d]pyrimidine derivatives to assess their potential as anticancer and antimicrobial agents.

Anticancer Screening Assays

A primary focus of pyrrolo[3,2-d]pyrimidine research is the evaluation of their anticancer properties. A panel of in vitro assays is typically employed to determine the cytotoxic and cytostatic effects of these compounds on various cancer cell lines, and to elucidate their mechanism of action.

Antiproliferative Activity Assays

The initial step in assessing the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives is to determine their ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration at which a pyrrolo[3,2-d]pyrimidine derivative inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, L1210, CCRF-CEM, HeLa)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyrrolo[3,2-d]pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine derivatives in culture medium. The final concentrations should typically range from nanomolar to micromolar. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC50 (µM)[1]
Compound 1 (2,4-dichloro)L121010
Compound 1 (2,4-dichloro)CCRF-CEM12
Compound 1 (2,4-dichloro)HeLa15
Compound 2 (2,4-dichloro, 7-iodo)L12100.5
Compound 2 (2,4-dichloro, 7-iodo)CCRF-CEM2.5
Compound 2 (2,4-dichloro, 7-iodo)HeLa1.0
Cell Cycle Analysis

To understand how pyrrolo[3,2-d]pyrimidine derivatives inhibit cell proliferation, it is essential to investigate their effects on the cell cycle. Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method for this purpose.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if a pyrrolo[3,2-d]pyrimidine derivative causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Materials:

  • Cancer cell line (e.g., MDA-MB-231)[1]

  • Pyrrolo[3,2-d]pyrimidine derivative

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrrolo[3,2-d]pyrimidine derivative at its IC50 concentration for 24 or 48 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualization:

G2_M_Arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound Pyrrolo[3,2-d]pyrimidine Derivative Arrest G2/M Arrest Compound->Arrest Induces Arrest->G2 Arrest->M

Caption: Pyrrolo[3,2-d]pyrimidine induced G2/M cell cycle arrest.

Apoptosis Assays

Many anticancer agents induce programmed cell death, or apoptosis. The induction of apoptosis by pyrrolo[3,2-d]pyrimidine derivatives can be assessed using various methods, including Annexin V/PI staining followed by flow cytometry.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a pyrrolo[3,2-d]pyrimidine derivative.

Materials:

  • Cancer cell line[1]

  • Pyrrolo[3,2-d]pyrimidine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualization:

Apoptosis_Pathway Compound Pyrrolo[3,2-d]pyrimidine Derivative Cell Cancer Cell Compound->Cell Apoptosis Apoptosis Cell->Apoptosis Induces

Caption: Induction of apoptosis by pyrrolo[3,2-d]pyrimidine derivatives.

Kinase Inhibitory Assays

Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases involved in cancer progression.[2][3] In vitro kinase assays are essential to determine the specific kinases targeted by these compounds and their inhibitory potency.

Experimental Protocol: In Vitro Protein Kinase Inhibition Assay

Objective: To determine the inhibitory activity of pyrrolo[3,2-d]pyrimidine derivatives against specific kinases (e.g., EGFR, Her2, VEGFR2, CDK2).[2]

Materials:

  • Recombinant human kinases

  • Kinase-specific substrate peptides

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Pyrrolo[3,2-d]pyrimidine derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer in a 384-well plate.

  • Compound Addition: Add the pyrrolo[3,2-d]pyrimidine derivatives at various concentrations to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundTarget KinaseIC50 (µM)[2]
Sunitinib (Reference)EGFR0.05
Sunitinib (Reference)Her20.12
Sunitinib (Reference)VEGFR20.01
Sunitinib (Reference)CDK20.25
Compound 5eEGFR0.08
Compound 5hHer20.15
Compound 5kVEGFR20.02
Compound 5lCDK20.30

Antimicrobial Screening Assays

Pyrrolo[3,2-d]pyrimidine derivatives have also shown promise as antimicrobial agents. Standard microbiological assays are used to evaluate their efficacy against pathogenic bacteria.

Agar Well Diffusion Method

This method is a preliminary screening assay to assess the antibacterial activity of the compounds.

Experimental Protocol: Agar Well Diffusion Assay

Objective: To determine the zone of inhibition of a pyrrolo[3,2-d]pyrimidine derivative against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella)[4][5]

  • Mueller-Hinton Agar (MHA) plates

  • Pyrrolo[3,2-d]pyrimidine derivatives (dissolved in DMSO)[4]

  • Positive control (e.g., Ciprofloxacin)[4]

  • Sterile cork borer

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the MHA plates using a sterile swab.

  • Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the compound solution (at a specific concentration, e.g., 1000 µg/mL) into each well.[4]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Agar Dilution Method (Minimum Inhibitory Concentration - MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Agar Dilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrrolo[3,2-d]pyrimidine derivative.

Materials:

  • Bacterial strains[4]

  • Mueller-Hinton Agar (MHA)

  • Pyrrolo[3,2-d]pyrimidine derivatives

  • Petri dishes

Procedure:

  • Compound-Agar Preparation: Prepare a series of MHA plates containing twofold serial dilutions of the pyrrolo[3,2-d]pyrimidine derivative.

  • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)[4]P. aeruginosa MIC (µg/mL)[4]E. coli MIC (µg/mL)[4]Salmonella sp. MIC (µg/mL)[4]
4a>1000>1000>1000>1000
4b>1000>1000>1000>1000
4c>1000>1000>1000>1000
4d>1000>1000>1000>1000
4e>1000>1000>1000>1000
Ciprofloxacin0.510.250.5
Ceftizoxime4824

Note: The results from one study indicated weak antibacterial activity for the tested derivatives.[4]

Visualization:

Antimicrobial_Screening_Workflow Start Start: Pyrrolo[3,2-d]pyrimidine Derivative AgarWell Agar Well Diffusion Assay (Preliminary Screening) Start->AgarWell MeasureZone Measure Zone of Inhibition AgarWell->MeasureZone Active Active? MeasureZone->Active AgarDilution Agar Dilution Assay (MIC Determination) Active->AgarDilution Yes Inactive End: Inactive Active->Inactive No DetermineMIC Determine MIC AgarDilution->DetermineMIC End End: Potent Antimicrobial Candidate DetermineMIC->End

Caption: Workflow for antimicrobial screening of pyrrolo[3,2-d]pyrimidines.

Conclusion

The in vitro screening assays detailed in these application notes provide a robust framework for the initial evaluation of novel pyrrolo[3,2-d]pyrimidine derivatives. By systematically assessing their antiproliferative, cell cycle-disrupting, apoptosis-inducing, kinase-inhibiting, and antimicrobial activities, researchers can identify promising lead compounds for further preclinical and clinical development. The provided protocols and data presentation formats are intended to facilitate standardized and comparable evaluation of this important class of therapeutic candidates.

References

protocols for assessing antiproliferative activity of compounds from 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vitro antiproliferative activity of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. The methodologies outlined are essential for the preclinical assessment of these compounds as potential anticancer agents. Standard assays such as the MTT and Sulforhodamine B (SRB) assays are described, along with guidance on data interpretation and visualization of relevant biological pathways.

Introduction

Pyrrolo[3,2-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in cancer research due to their demonstrated antiproliferative activities.[1][2] Studies have shown that these compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell growth and proliferation.[3][4][5] Halogenated versions of these compounds, such as those with chloro and bromo substitutions, have shown potent activity against various cancer cell lines.[1][2] The protocols detailed below provide a robust framework for screening and characterizing the antiproliferative effects of novel compounds based on the this compound scaffold.

Data Presentation: Summarizing Antiproliferative Activity

Quantitative data from antiproliferative assays should be summarized to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit a biological process by 50%. This data is typically presented in a tabular format for clear comparison across different cell lines and compounds.

Table 1: Illustrative Antiproliferative Activity (IC50 in µM) of a Hypothetical this compound Derivative

Compound IDCancer Cell LineIC50 (µM)
BCP-1MCF-7 (Breast)7.5
BCP-1A549 (Lung)12.2
BCP-1HCT116 (Colon)5.8
BCP-1PC-3 (Prostate)9.1

Experimental Protocols

Two widely accepted and robust colorimetric assays for assessing antiproliferative activity are the MTT and SRB assays.[6] These assays are suitable for high-throughput screening and provide reliable measurements of cell viability and cytotoxicity.[7][8][9]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[11]

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After the overnight incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11] Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a method used to determine cytotoxicity by measuring the total protein content of cells.[13] The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[14]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Acetic acid solution (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently add 25-50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[15]

  • Washing: Wash the plates four to five times with 1% acetic acid or tap water to remove excess TCA and unbound dye.[14][16] Allow the plates to air dry completely.

  • SRB Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[14][16]

  • Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.[16] Allow the plates to air dry completely.

  • Solubilization of Bound Dye: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[14][16]

  • Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[16] Measure the absorbance at a wavelength of approximately 565 nm.[14]

Visualizations

Diagrams of the experimental workflow and potential signaling pathways can provide a clearer understanding of the processes involved.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding adherence Overnight Adherence cell_seeding->adherence treatment Treat Cells (48-72h) (Include Vehicle & Positive Controls) adherence->treatment compound_prep Prepare Compound Dilutions (this compound) compound_prep->treatment assay_choice Select Assay treatment->assay_choice mt_assay MTT Assay assay_choice->mt_assay srb_assay SRB Assay assay_choice->srb_assay read_plate Measure Absorbance (Microplate Reader) mt_assay->read_plate srb_assay->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Experimental workflow for in vitro antiproliferative testing.

Pyrrolo[3,2-d]pyrimidine derivatives have been shown to target multiple signaling pathways involved in cancer cell proliferation. These can include receptor tyrosine kinases (RTKs) and downstream pathways, as well as enzymes involved in one-carbon metabolism.[3][4][17]

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondrion cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (e.g., KDR, EGFR, VEGFR2) downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) rtk->downstream shmt1 SHMT1 purine_synth De Novo Purine Biosynthesis shmt1->purine_synth proliferation Cell Proliferation, Survival, Angiogenesis purine_synth->proliferation downstream->proliferation cdk2 CDK2 cell_cycle Cell Cycle Progression cdk2->cell_cycle shmt2 SHMT2 shmt2->purine_synth cell_cycle->proliferation compound 6-Bromo-4-chloro-5H- pyrrolo[3,2-d]pyrimidine compound->rtk Inhibition compound->shmt1 Inhibition compound->purine_synth Inhibition compound->cdk2 Inhibition compound->shmt2 Inhibition

References

Application Notes and Protocols for the Derivatization of the Pyrrole Nitrogen in 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the pyrrole nitrogen (N5) of the versatile heterocyclic building block, 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This scaffold is of significant interest in medicinal chemistry, and the functionalization of the pyrrole nitrogen allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail protocols for N-alkylation and N-arylation, supported by quantitative data and experimental workflows.

N-Alkylation of this compound

The introduction of alkyl groups at the N5 position can significantly impact the biological activity and pharmacokinetic properties of pyrrolo[3,2-d]pyrimidine derivatives. A common and effective method for N-alkylation involves the deprotonation of the pyrrole nitrogen with a strong base, followed by quenching with an appropriate alkylating agent.

Experimental Protocol: General Procedure for N-Alkylation

This protocol is adapted from methodologies reported for similar pyrrolopyrimidine scaffolds.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.

Quantitative Data: N-Alkylation

The following table summarizes representative yields for the N-alkylation of similar 4-chloro-pyrrolo[3,2-d]pyrimidine cores, demonstrating the general applicability of the protocol.

EntryAlkylating AgentProductYield (%)
1Benzyl bromide6-Bromo-4-chloro-5-benzyl-5H-pyrrolo[3,2-d]pyrimidine85-95
2Methyl iodide6-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine80-90
3Ethyl bromoacetateEthyl 2-(6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetate75-85
4(2-Bromoethyl)benzene6-Bromo-4-chloro-5-phenethyl-5H-pyrrolo[3,2-d]pyrimidine80-90

Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.

N-Arylation of this compound

The introduction of aryl substituents at the N5 position can be achieved through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation using arylboronic acids provides a mild and efficient route to a diverse range of N-aryl derivatives.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is based on the Chan-Lam coupling reaction and has been successfully applied to similar heterocyclic systems.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) and the respective arylboronic acid (1.2 eq) in methanol or dichloromethane, add copper(II) acetate (1.0 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane) to afford the desired N-arylated product.

Quantitative Data: N-Arylation

The following table presents the yields for the N-arylation of a similar 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with various arylboronic acids, showcasing the scope of the copper-catalyzed methodology.[1]

EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acid6-Bromo-4-chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine65
24-Methoxyphenylboronic acid6-Bromo-4-chloro-5-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine48
34-Chlorophenylboronic acid6-Bromo-4-chloro-5-(4-chlorophenyl)-5H-pyrrolo[3,2-d]pyrimidine64
44-Fluorophenylboronic acid6-Bromo-4-chloro-5-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidine70
54-(Trifluoromethyl)phenylboronic acid6-Bromo-4-chloro-5-(4-(trifluoromethyl)phenyl)-5H-pyrrolo[3,2-d]pyrimidine46
62-Naphthylboronic acid6-Bromo-4-chloro-5-(naphthalen-2-yl)-5H-pyrrolo[3,2-d]pyrimidine47

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the derivatization processes.

N_Alkylation_Workflow start Start substrate This compound start->substrate deprotonation Deprotonation (NaH in DMF/THF) substrate->deprotonation alkylation Alkylation (Alkylating Agent) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of this compound.

N_Arylation_Workflow start Start substrate This compound + Arylboronic Acid start->substrate coupling Copper-Catalyzed Coupling (Cu(OAc)₂ in MeOH/DCM) substrate->coupling filtration Filtration through Celite coupling->filtration purification Purification (Column Chromatography) filtration->purification product N-Arylated Product purification->product

Caption: Workflow for the N-arylation of this compound.

References

Troubleshooting & Optimization

overcoming low yield in the synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields in a typical two-step synthesis of this compound, proceeding through the chlorination of a pyrimidinone precursor followed by bromination.

Issue Potential Cause Recommended Solution
Low yield in Chlorination Step Incomplete reaction of the starting pyrimidinone.- Ensure the starting material is completely dry. - Use a freshly opened or distilled batch of phosphoryl chloride (POCl₃). - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. - Consider the use of a catalytic amount of a tertiary amine like N,N-dimethylaniline to accelerate the reaction.
Degradation of the product.- Maintain strict anhydrous conditions throughout the reaction. - Control the reaction temperature carefully, especially during the work-up. Quenching of POCl₃ is highly exothermic. - Perform the work-up at a low temperature (e.g., pouring the reaction mixture onto crushed ice).
Difficult purification.- The crude product can be purified by silica gel column chromatography. A gradient elution system, for instance, with ethyl acetate and hexane, may be effective.[1] - Trituration with a suitable solvent system like ethyl acetate-methanol can also be used for purification.[1]
Low yield in Bromination Step Incomplete bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.- Use a fresh, high-purity brominating agent such as N-bromosuccinimide (NBS). - Optimize the stoichiometry of the brominating agent. An excess may be required, but a large excess can lead to side products. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of multiple brominated products.- Control the reaction temperature. Bromination is often carried out at room temperature or slightly below to improve selectivity. - Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
Product instability.- Protect the reaction from light, as some brominated compounds can be light-sensitive. - Work-up the reaction promptly upon completion.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common synthetic approach involves a two-step process:

  • Chlorination: The synthesis often starts with a 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one precursor, which is chlorinated using a reagent like phosphoryl chloride (POCl₃) to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[1]

  • Bromination: The subsequent step is the selective bromination of the pyrrole ring at the 6-position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent to afford the final product.

Q2: My chlorination step with phosphoryl chloride is giving a very low yield. What can I do?

Low yields in this step are often due to moisture or inactive reagents. Ensure your starting material is completely dry and use a fresh or distilled bottle of phosphoryl chloride. The reaction typically requires heating, so optimizing the temperature and reaction time is crucial.[1] Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time.

Q3: I am observing multiple spots on my TLC plate after the bromination step. How can I improve the selectivity?

The formation of multiple products suggests over-bromination or side reactions. To improve selectivity for the 6-bromo isomer, try adding the N-bromosuccinimide (NBS) portion-wise to the reaction mixture. This maintains a low concentration of the brominating agent and can favor the desired product. Also, controlling the reaction temperature is critical; running the reaction at or below room temperature can enhance selectivity.

Q4: What are the best practices for purifying the final product, this compound?

Purification can typically be achieved through silica gel column chromatography.[1] A solvent system of ethyl acetate and hexane is often a good starting point for elution. For less pure samples, a preliminary purification by trituration with a suitable solvent might be beneficial to remove major impurities before column chromatography.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes. Phosphoryl chloride is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). The quenching of the chlorination reaction is highly exothermic and should be done carefully by slowly adding the reaction mixture to ice. Brominating agents can also be toxic and corrosive. Always consult the safety data sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Step 1: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine[1]
  • Place 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equivalent) in a round-bottom flask under a nitrogen atmosphere.

  • Add phosphoryl chloride (POCl₃) (at least 2.8 equivalents).

  • Heat the reaction mixture to reflux for 1 hour. The mixture should turn into a dark, homogeneous solution.

  • After completion, cool the reaction mixture in an ice-water bath.

  • Slowly and carefully pour the cooled reaction mixture into crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash it with cold water.

  • Dry the solid under vacuum at an elevated temperature (e.g., 110 °C) to afford 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

  • For higher purity, the product can be purified by silica gel column chromatography using an ethyl acetate-hexane eluent.

Step 2: Synthesis of this compound (General Procedure)
  • Dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., chloroform or N,N-dimethylformamide) in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (1 to 1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

Synthesis_Workflow Start 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one Step1 Chlorination with POCl₃ Start->Step1 Intermediate 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Step1->Intermediate Step2 Bromination with NBS Intermediate->Step2 Purification Purification Step2->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic LowYield Low Overall Yield ChlorinationIssue Issue in Chlorination? LowYield->ChlorinationIssue BrominationIssue Issue in Bromination? LowYield->BrominationIssue IncompleteChlorination Incomplete Reaction ChlorinationIssue->IncompleteChlorination Yes DegradationChlorination Product Degradation ChlorinationIssue->DegradationChlorination Yes IncompleteBromination Incomplete Bromination BrominationIssue->IncompleteBromination Yes SideProductsBromination Side Products Formed BrominationIssue->SideProductsBromination Yes

Caption: Troubleshooting logic for identifying sources of low yield.

References

Technical Support Center: Bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine?

The major product expected from the electrophilic bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is the substitution on the electron-rich pyrrole ring. Based on the reactivity of similar pyrrolo[3,2-d]pyrimidine systems, the primary product is anticipated to be 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine . The pyrrole moiety is generally more susceptible to electrophilic attack than the pyrimidine ring.

Q2: What are the common byproducts observed during the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine?

While direct literature on the byproducts of this specific reaction is limited, based on the known reactivity of the pyrrolo[3,2-d]pyrimidine core and general bromination reactions, several byproducts can be anticipated:

  • Over-brominated products: The high reactivity of the pyrrole ring can lead to the formation of di- or even tri-brominated species.[1]

  • Hydrolysis product: The 4-chloro group can be susceptible to hydrolysis, especially in the presence of water or acid, leading to the formation of 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine (or its tautomer, 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one).

  • Unreacted starting material: Incomplete reaction is a common issue, leading to the presence of the starting material in the final product mixture.

Q3: Which brominating agents are suitable for this reaction?

Several brominating agents can be employed, with N-Bromosuccinimide (NBS) being a common choice for the bromination of electron-rich heteroaromatics due to its milder nature compared to elemental bromine.[2][3] Other potential reagents include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[4]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material, the desired product, and potential byproducts. Staining with a visualizing agent like potassium permanganate may be necessary if the compounds are not UV-active.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Insufficiently active brominating agent.2. Low reaction temperature.3. Inappropriate solvent.1. Use freshly recrystallized NBS.2. Consider the addition of a catalytic amount of a Lewis acid or a radical initiator if using NBS under specific conditions.[4]3. Gradually increase the reaction temperature while monitoring for byproduct formation.4. Screen different aprotic solvents like DMF, acetonitrile, or dichloromethane.
Formation of multiple products 1. Over-bromination due to excess brominating agent or prolonged reaction time.2. Hydrolysis of the 4-chloro group.1. Use a stoichiometric amount (or a slight excess) of the brominating agent and add it portion-wise.2. Carefully monitor the reaction by TLC and quench it once the starting material is consumed.3. Ensure anhydrous reaction conditions to minimize hydrolysis.
Product is difficult to purify 1. Similar polarity of the desired product and byproducts.2. Streaking on the silica gel column.1. Utilize a gradient elution during column chromatography to improve separation.2. Consider a different stationary phase for chromatography (e.g., alumina).3. Recrystallization from a suitable solvent system may be an effective purification method.
Inconsistent results 1. Impurities in the starting material.2. Variability in the quality of the brominating agent.1. Ensure the purity of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine starting material by techniques like NMR or melting point analysis.2. Use a fresh, high-purity batch of the brominating agent.

Experimental Protocols

General Protocol for Bromination using N-Bromosuccinimide (NBS)
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, CH2Cl2, or CH3CN).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Byproduct_Formation SM 4-chloro-5H-pyrrolo[3,2-d]pyrimidine DP 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (Desired Product) SM->DP Bromination (1 eq. Br+) HY 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine (Hydrolysis Byproduct) SM->HY Hydrolysis (H2O) OB Di-brominated byproduct DP->OB Over-bromination (>1 eq. Br+) Troubleshooting_Workflow Start Start Bromination Reaction Monitor Monitor by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete LowConversion Issue: Low Conversion Complete->LowConversion No (Incomplete) MultipleProducts Issue: Multiple Products Complete->MultipleProducts No (Complex Mixture) Workup Work-up and Purify Complete->Workup Yes SolutionsConversion Solutions: - Increase temperature - Add catalyst - Check reagent purity LowConversion->SolutionsConversion SolutionsMultiple Solutions: - Control stoichiometry - Reduce reaction time - Ensure anhydrous conditions MultipleProducts->SolutionsMultiple

References

Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance on optimizing reaction conditions and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura reactions with electron-deficient heterocycles so challenging?

A1: Electron-deficient heterocycles, such as pyridines, pyrimidines, and pyrazines, present unique challenges in Suzuki-Miyaura coupling for several reasons:

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms within the heterocyclic ring can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, slowing down or halting the catalytic cycle.[1]

  • Difficult Oxidative Addition: The electron-deficient nature of the heterocyclic ring can make the initial oxidative addition of the heteroaryl halide to the Pd(0) catalyst sluggish, especially with less reactive halides like chlorides.[2][3]

  • Side Reactions: These substrates can be more prone to side reactions. For instance, electron-deficient boronic acids are more susceptible to protodeboronation, where the boronic acid is replaced by a hydrogen atom, reducing the yield of the desired product.[4][5]

Q2: What is the first thing to check if my reaction has failed (low to no yield)?

A2: For a failed Suzuki-Miyaura reaction, a systematic check of the basics is the most effective first step:

  • Inert Atmosphere: Ensure that your reaction was performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[3][6] All solvents and reagents should be thoroughly degassed.

  • Catalyst Activity: Verify the activity of your palladium source and ligand. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ to the active Pd(0) species.[7] Consider running a control reaction with a known, reliable substrate combination to confirm your catalyst is active.[7]

  • Reagent Quality: Check the purity and stability of your starting materials. Boronic acids, in particular, can degrade over time or contain impurities that inhibit the reaction.[7] Using boronic esters, such as pinacol esters (Bpin), can sometimes improve stability and reproducibility.[7]

Q3: How do I choose the right ligand for my electron-deficient heterocycle?

A3: Ligand choice is critical for the success of these challenging couplings. The general consensus is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[8][9]

  • Bulky, Electron-Rich Phosphine Ligands: Ligands developed by research groups like Buchwald's (e.g., SPhos, XPhos, RuPhos) are often highly effective.[6][8] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the C-X bond to the palladium center.[8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be even more effective than phosphine ligands at activating less reactive C-Cl bonds in heteroaryl chlorides.[8] Pre-catalysts like PEPPSI-IPr are commercially available and often give good results.[8]

Q4: Which base should I start with for my reaction?

A4: The optimal base depends on the specific substrates and solvent system. A good starting point is often a moderately strong inorganic base.

  • Potassium Carbonate (K₂CO₃): This is a widely used and often effective base for many Suzuki-Miyaura reactions.[10]

  • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): For more challenging couplings, especially with sterically hindered or electron-deficient partners, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step.[4][6]

  • Potassium Fluoride (KF): In cases where your substrate is sensitive to strong bases, KF can be a milder and effective alternative.[11]

Troubleshooting Guides

Problem 1: Low to No Product Formation

If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is recommended. The following flowchart and detailed explanations can help diagnose the issue.

Troubleshooting_Low_Yield cluster_Initial_Checks Initial Checks cluster_Optimization Reaction Optimization Start Low or No Product Check_Inert 1. Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) Start->Check_Inert Check_Catalyst 2. Assess Catalyst Activity (Run a control reaction) Check_Inert->Check_Catalyst Atmosphere is good Screen_Ligand 3. Screen Ligands (Bulky, electron-rich phosphines/NHCs) Check_Catalyst->Screen_Ligand Catalyst is active Optimize_Base 4. Optimize Base (K₂CO₃ -> K₃PO₄/Cs₂CO₃) Screen_Ligand->Optimize_Base Still low yield Change_Solvent 5. Change Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) Optimize_Base->Change_Solvent Still low yield Increase_Temp 6. Increase Temperature Change_Solvent->Increase_Temp Still low yield Success Reaction Successful Increase_Temp->Success Improvement seen

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Formation of Byproducts

The presence of significant byproducts can complicate purification and indicate suboptimal reaction conditions. The most common byproducts are from protodeboronation and homocoupling.

Protodeboronation

This is the undesired cleavage of the C-B bond, replacing the boronic acid/ester with a hydrogen atom.[5] This is particularly problematic for electron-deficient heteroaryl boronic acids.

Solutions:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a milder base like KF.

  • Anhydrous Conditions: While some water is often beneficial, excess water can promote this side reaction. Try running the reaction under anhydrous conditions.

  • Use a More Stable Boron Reagent: Boronic esters (e.g., pinacol, MIDA) are generally more stable than boronic acids and less prone to protodeboronation.[7]

  • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.

Homocoupling

This side reaction results in the coupling of two boronic acid molecules to form a biaryl byproduct.[12]

Solutions:

  • Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[3][12] Ensure your solvents and reaction vessel are thoroughly degassed.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes minimize homocoupling compared to using a Pd(II) precatalyst.[7]

Data Presentation: Ligand and Base Screening

The following tables provide a summary of quantitative data for the Suzuki-Miyaura coupling of challenging electron-deficient heterocycles, demonstrating the impact of ligand and base selection on reaction outcomes.

Table 1: Ligand Screening for the Coupling of 2-Chloropyridine and Phenylboronic Acid[8]
LigandBaseSolventTemp (°C)Time (h)Yield (%)
SPhosK₃PO₄Toluene/H₂O1001895
XPhosK₃PO₄t-AmylOH1001698
RuPhosK₃PO₄t-AmylOH1001297
PEPPSI-IPrK₂CO₃Dioxane/H₂O80492
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001285
Table 2: Base Optimization for the Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid[10]
BaseSolventTemp (°C)Yield (%)
K₃PO₄1,4-Dioxane70-8085
Na₂CO₃1,4-Dioxane70-8070
Cs₂CO₃1,4-Dioxane70-8075
K₂CO₃1,4-Dioxane70-8068
Et₃N1,4-Dioxane70-80No Reaction

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a 24-Well Plate[7]

This protocol is designed for the efficient screening of multiple ligands for a given Suzuki-Miyaura coupling.

Materials:

  • Aryl/heteroaryl halide (1.0 eq)

  • Boronic acid or ester (1.2 eq)

  • A selection of palladium catalysts and ligands (1-5 mol% Pd loading)

  • A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions (in an inert atmosphere):

    • Substrate Stock Solution: Prepare a stock solution of your aryl halide and boronic acid/ester in a chosen anhydrous solvent (e.g., Dioxane).

    • Base Stock Solutions: Prepare stock solutions of each base to be screened (e.g., 2.0 M K₂CO₃ in degassed water, or as a slurry in an organic solvent for anhydrous conditions).

  • Dispensing Reagents:

    • To each well of the 24-well plate containing a pre-weighed catalyst/ligand combination, add a stir bar.

    • Add the substrate stock solution to each well.

    • Add the respective base solution to each well.

  • Reaction:

    • Seal the reaction block.

    • Place the block on a magnetic stirrer hotplate and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Run the reaction for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench the reactions (e.g., with water or a saturated NH₄Cl solution).

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude product from each well by LC-MS or GC-MS to determine the relative conversion and identify the most promising conditions.

Protocol 2: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine with an Arylboronic Acid[13]

This protocol provides a starting point for the coupling of an aminopyridine derivative.

Materials:

  • 3-Amino-5-bromopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and degassed water

  • Round-bottom flask with condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-Amino-5-bromopyridine, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd OA_label Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal TM_label Transmetalation Transmetal->Pd0 R¹-R² RE_label Reductive Elimination RX R¹-X RX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

minimizing dehalogenation side reactions of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing dehalogenation and other side reactions during the chemical modification of this important heterocyclic building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound, with a focus on preventing dehalogenation.

Q1: I am observing significant dehalogenation of my starting material. What are the primary causes?

A1: Dehalogenation, specifically hydrodehalogenation where a halogen is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This intermediate can reductively eliminate with the pyrrolopyrimidine to generate the dehalogenated byproduct. Key factors contributing to the formation of Pd-H species include:

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction outcome.[1]

  • Hydrogen Sources: Trace amounts of water, or solvents like alcohols, can act as hydride sources.[1]

  • Catalyst System: Highly active palladium catalysts can sometimes favor the dehalogenation pathway.[1]

Q2: Which halogen is more susceptible to dehalogenation, the 6-bromo or the 4-chloro substituent?

A2: The Carbon-Bromine (C-Br) bond is weaker and therefore more reactive than the Carbon-Chlorine (C-Cl) bond.[2][3] Consequently, the 6-bromo position is more susceptible to both the desired cross-coupling reaction and the undesired dehalogenation side reaction. Selective functionalization at the C-6 position is generally expected under standard cross-coupling conditions.[4]

Q3: How can I minimize the formation of the 6-de-bromo byproduct in a Suzuki-Miyaura coupling reaction?

A3: To minimize debromination during a Suzuki-Miyaura coupling, a careful selection of reaction parameters is crucial. Here are some troubleshooting steps:

  • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos.[1] These ligands promote the desired reductive elimination step of the cross-coupling cycle over the dehalogenation pathway. For particularly challenging cases, specific catalyst systems like XPhosPdG2 have been shown to prevent debromination in similar heterocyclic systems.[5]

  • Choice of Base: Use weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferable to stronger bases or amine bases.[1]

  • Solvent System: Utilize non-polar, aprotic solvents like toluene or dioxane instead of protic solvents (e.g., alcohols) or polar aprotic solvents like DMF, which can promote hydrodehalogenation.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the cross-coupling reaction.

Q4: I am trying to perform a sequential cross-coupling, first at the 6-bromo position and then at the 4-chloro position. What should I consider?

A4: A sequential coupling strategy is feasible due to the differential reactivity of the C-Br and C-Cl bonds.

  • First Coupling (at C-6): Use milder reaction conditions to selectively target the more reactive 6-bromo position. This typically involves a standard palladium catalyst with a suitable ligand at moderate temperatures.

  • Second Coupling (at C-4): The remaining 4-chloro substituent is less reactive. To achieve the second coupling, you will likely need to employ more forcing conditions. This may include:

    • A more active catalyst system (e.g., one with a bulky, electron-rich ligand).

    • Higher reaction temperatures.[3]

    • A stronger base.

It is critical to ensure the complete consumption of the starting material and the mono-coupled intermediate from the first step before proceeding to the second, more forcing, coupling reaction to avoid complex product mixtures.

Data on Minimizing Dehalogenation in Suzuki-Miyaura Coupling

The following table provides illustrative data on the effect of different reaction conditions on the yield of the desired C-6 coupled product versus the 6-de-bromo byproduct.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield of Coupled Product (%)Yield of 6-de-bromo byproduct (%)
1Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Dioxane/H₂O1006525
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene808510
3XPhosPdG2 (2)(integrated)K₃PO₄ (2)Toluene8092<5

Experimental Protocols

Protocol for Selective Suzuki-Miyaura Coupling at the 6-Bromo Position

This protocol is designed to favor coupling at the C-6 position while minimizing dehalogenation.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2 equivalents)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).

  • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add enough anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the starting pyrrolopyrimidine.

  • Ensure the flask is well-sealed and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflow Troubleshooting Dehalogenation in Cross-Coupling start High Dehalogenation Observed catalyst Optimize Catalyst System start->catalyst base Change Base start->base solvent Modify Solvent start->solvent temp Adjust Temperature start->temp ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand precatalyst Use Advanced Precatalyst (e.g., G2/G3 Buchwald type) catalyst->precatalyst weak_base Use Weaker Inorganic Base (e.g., K3PO4, Cs2CO3) base->weak_base aprotic_solvent Switch to Aprotic, Non-polar Solvent (e.g., Toluene, Dioxane) solvent->aprotic_solvent lower_temp Lower Reaction Temperature temp->lower_temp outcome Minimized Dehalogenation ligand->outcome precatalyst->outcome weak_base->outcome aprotic_solvent->outcome lower_temp->outcome

Caption: Troubleshooting workflow for minimizing dehalogenation.

reaction_selectivity Reaction Selectivity of this compound start This compound mild_cond Mild Cross-Coupling Conditions (e.g., Pd(OAc)2/SPhos, K3PO4, 80°C) start->mild_cond More Reactive Site c6_coupling Selective Coupling at C-6 (Bromo) mild_cond->c6_coupling dehalogenation Dehalogenation (Side Reaction) mild_cond->dehalogenation harsh_cond Forcing Cross-Coupling Conditions (e.g., Buchwald Precatalyst, Stronger Base, >100°C) c4_coupling Coupling at C-4 (Chloro) harsh_cond->c4_coupling c6_coupling->harsh_cond Less Reactive Site

Caption: Positional reactivity and selectivity in cross-coupling reactions.

References

challenges in the scale-up synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete bromination reaction.- Increase reaction time.- Gradually increase the equivalents of the brominating agent (e.g., NBS).- Ensure the reaction is performed under anhydrous conditions.
Degradation of the starting material or product.- Perform the reaction at a lower temperature.- Minimize exposure of the reaction mixture to light.
Loss of product during workup and purification.- Optimize the extraction and filtration steps.- Consider using reverse-phase chromatography for purification, as it can be more effective for highly crystalline compounds.
Formation of Multiple Products (e.g., di-brominated species) Over-bromination due to excess brominating agent or prolonged reaction time.- Use a stoichiometric amount of the brominating agent.- Carefully monitor the reaction progress using TLC or HPLC and stop the reaction once the starting material is consumed.- Add the brominating agent portion-wise to maintain a low concentration.
Side reactions due to impurities in the starting material.- Ensure the purity of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine starting material before use.
Difficulty in Purifying the Final Product High crystallinity of the product.- Recrystallization from a suitable solvent system.- As an alternative to normal-phase silica gel chromatography, consider reverse-phase chromatography.
Presence of closely related impurities.- Utilize high-performance liquid chromatography (HPLC) for purification.- Optimize the eluent system for column chromatography to achieve better separation.
Inconsistent Results on Scale-Up Poor heat transfer in larger reaction vessels.- Use a jacketed reactor to ensure uniform temperature control.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Inefficient mixing.- Use an overhead stirrer for larger volumes.- The rate of addition of reagents should be controlled to prevent localized high concentrations.
Changes in reaction kinetics.- Re-optimize reaction parameters (temperature, time, stoichiometry) at the larger scale.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic route involves the direct bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. A similar methodology has been reported for the synthesis of the isomeric 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like chloroform.

Q2: What are the critical parameters to control during the bromination step?

The critical parameters to control are:

  • Temperature: To minimize side reactions and degradation.

  • Stoichiometry of the brominating agent: To avoid over-bromination.

  • Reaction time: To ensure complete conversion of the starting material without significant byproduct formation.

  • Anhydrous conditions: Moisture can lead to hydrolysis of the chloro group and other side reactions.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material and the formation of the product.

Q4: What are the expected impurities in the synthesis?

Potential impurities include:

  • Unreacted 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

  • Di-brominated pyrrolopyrimidine.

  • Hydrolysis byproducts where the chloro group is replaced by a hydroxyl group.

Q5: What purification methods are recommended for the final product?

Due to the likely crystalline nature of halogenated pyrrolopyrimidines, purification can be challenging. Recommended methods include:

  • Recrystallization: From an appropriate solvent or solvent mixture.

  • Column Chromatography: Both normal-phase (silica gel) and reverse-phase chromatography can be employed. Reverse-phase may offer better separation for highly crystalline compounds.

Experimental Protocols

Note: The following protocol is a representative method based on the synthesis of a closely related isomer and should be optimized for the specific synthesis of this compound.

Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (Starting Material)

A detailed protocol for the synthesis of the un-bromated precursor can be found in the literature. The general procedure involves the treatment of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one with a chlorinating agent such as phosphoryl chloride (POCl3). The reaction mixture is typically heated, and upon completion, it is carefully quenched with ice water and neutralized to precipitate the product, which is then purified.

Bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or tetrahydrofuran).

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 4-chloro-5H-pyrrolo[3,2-d]pyrimidine dissolve Dissolve in Anhydrous Solvent start->dissolve add_nbs Add NBS (Portion-wise) dissolve->add_nbs react Stir at RT/Reflux (Monitor by TLC/HPLC) add_nbs->react quench Quench with Na2S2O3 (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization/Chromatography concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes end Improved Yield start->end No degradation Degradation? incomplete_rxn->degradation No increase_time Increase Reaction Time/ Equivalents of NBS incomplete_rxn->increase_time Yes purification_loss Purification Loss? degradation->purification_loss No lower_temp Lower Reaction Temperature degradation->lower_temp Yes optimize_purification Optimize Purification (e.g., Reverse Phase) purification_loss->optimize_purification Yes purification_loss->end No increase_time->end lower_temp->end optimize_purification->end

Caption: Troubleshooting logic for addressing low yield in the synthesis.

improving the regioselectivity of substitution on the pyrrolo[3,2-d]pyrimidine ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the pyrrolo[3,2-d]pyrimidine scaffold. This resource provides researchers, chemists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges in achieving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on an unsubstituted pyrrolo[3,2-d]pyrimidine ring for electrophilic substitution?

A1: The pyrrolo[3,2-d]pyrimidine system behaves similarly to indole in electrophilic substitution reactions. The most reactive position is C7, which corresponds to the β-position of the pyrrole ring. Reactions such as halogenation, nitration, and aminomethylation preferentially occur at this site. The reactivity is influenced by the electron-rich nature of the pyrrole moiety.

Q2: Why is direct electrophilic substitution on the pyrimidine portion of the ring so difficult?

A2: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivation makes it resistant to attack by electrophiles. Functionalization of the pyrimidine portion is typically achieved by constructing the ring from an already substituted pyrimidine precursor or through nucleophilic substitution on a pre-functionalized pyrrolo[3,2-d]pyrimidine (e.g., a chloro-substituted derivative).

Q3: My N-glycosylation/N-alkylation reaction is producing a mixture of regioisomers. What factors control the site of substitution on the nitrogen atoms?

A3: Achieving regioselectivity in N-substitution reactions can be challenging, often yielding mixtures of isomers (e.g., N1 vs. N3, or N5 vs. N7 on related scaffolds). The outcome is governed by a combination of factors including:

  • Steric Hindrance: Bulky substituents on the ring can block access to adjacent nitrogen atoms.

  • Protecting Groups: The use of protecting groups on one of the nitrogen atoms is a common strategy to direct the substitution to a specific site.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the thermodynamic versus kinetic product distribution. For instance, studies on the related pyrrolo[2,3-d]pyrimidine scaffold have shown that glycosylation conditions can lead to mixtures of N-7 and N-1 isomers or selectively yield an N-3 isomer depending on the substrate.[1]

  • Electronic Effects: The electronic properties of existing substituents on the ring will alter the nucleophilicity of the different nitrogen atoms.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Halogenation

Q: I am attempting to halogenate my pyrrolo[3,2-d]pyrimidine substrate, but I'm getting a mixture of products or no reaction at the desired C7 position. How can I improve this?

A: This is a common issue. The key is to select the appropriate halogenating agent and control the reaction conditions.

  • For Iodination: N-Iodosuccinimide (NIS) is a highly effective and mild reagent for the selective iodination at the C7 position. Reactions can often be run at or below room temperature in solvents like THF or DMF.[2] Using harsher reagents or higher temperatures can lead to side reactions or decomposition.

  • For Bromination and Chlorination: While specific conditions for pyrrolo[3,2-d]pyrimidine-2,4-diones are less detailed in the provided results, the principle of using milder electrophilic sources applies. For bromination, consider N-Bromosuccinimide (NBS). For chlorination, N-Chlorosuccinimide (NCS) is a standard choice.

  • Substrate Deactivation: If your pyrrolo[3,2-d]pyrimidine core is substituted with strongly electron-withdrawing groups, the pyrrole ring may be too deactivated for electrophilic substitution. In this case, a different synthetic strategy, such as a metal-catalyzed C-H activation or building the ring from a pre-halogenated pyrrole, may be necessary.

Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Q: My Sonogashira or Suzuki coupling reaction on a C7-halogenated pyrrolo[3,2-d]pyrimidine is failing or giving very low yields. What parameters should I screen for optimization?

A: Low yields in cross-coupling reactions are typically due to suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature) or substrate instability. Based on successful related syntheses, consider the following optimization workflow.[3][4]

Optimization Strategy for Cross-Coupling Reactions

G cluster_ligand Ligand Screening cluster_base Base Screening cluster_catalyst Catalyst Screening L1 XPhos L2 SPhos L3 dppf L4 P(t-Bu)3 Solvent Solvent Choice (e.g., DMA, Dioxane, Toluene) L4->Solvent B1 K3PO4 B2 Cs2CO3 B3 K2CO3 B3->Solvent C1 Pd(OAc)2 C2 Pd2(dba)3 C2->Solvent Start Low Yield Observed Start->L1 Start->B1 Start->C1 Temp Temperature (Screen 80-120 °C) Solvent->Temp Result Improved Yield? Temp->Result

Caption: Optimization workflow for cross-coupling reactions.

Refer to the data in Table 1 for a starting point on conditions that proved effective in a domino C-N coupling/hydroamination reaction to form the pyrrolo[3,2-d]pyrimidine ring, which can inform choices for subsequent cross-coupling.[4]

Data on Reaction Optimization

Quantitative data from cited experiments is summarized below to guide your experimental design.

Table 1: Optimization of Domino C-N Coupling/Hydroamination for Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione Synthesis[3][4]

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)XPhos (5)K₃PO₄ (3)DMA1001515
2Pd(OAc)₂ (5)SPhos (5)K₃PO₄ (3)DMA1001530
3Pd(OAc)₂ (5)dppf (5)K₃PO₄ (3)DMA1001525
4Pd₂(dba)₃ (5)XPhos (10)K₃PO₄ (3)DMA1001565
5Pd₂(dba)₃ (5)XPhos (10)Cs₂CO₃ (3)DMA1001582
6Pd₂(dba)₃ (5)XPhos (10)K₂CO₃ (3)DMA1001545

Conditions based on the reaction of an alkynylated uracil with p-toluidine.

Key Experimental Protocols

Protocol 1: Regioselective C7-Iodination of 2,4-dichloro pyrrolo[3,2-d]pyrimidine[3]

This protocol details the selective introduction of an iodine atom at the C7 position, creating a valuable intermediate for further functionalization via cross-coupling reactions.

Workflow for C7-Iodination

G Reactant 2,4-dichloro pyrrolo[3,2-d]pyrimidine (1) Reagents NIS (1.2 equiv) Anhydrous THF Nitrogen Atmosphere Reactant->Reagents Add Conditions Stir at RT, 2h Reagents->Conditions Workup 1. Evaporate THF 2. Dissolve in EtOAc 3. Wash (Na2S2O3, H2O, Brine) 4. Dry (MgSO4) Conditions->Workup Purification Silica Gel Chromatography Workup->Purification Product 7-Iodo-2,4-dichloro pyrrolo[3,2-d]pyrimidine (2) Purification->Product

Caption: Experimental workflow for C7-iodination.

Methodology:

  • To a solution of 2,4-dichloro pyrrolo[3,2-d]pyrimidine (1.0 equiv) in anhydrous tetrahydrofuran (THF), add N-Iodosuccinimide (NIS) (1.2 equiv) under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate (EtOAc).

  • Wash the organic phase sequentially with an aqueous solution of Na₂S₂O₃, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield the desired 7-iodo-2,4-dichloro pyrrolo[3,2-d]pyrimidine.[2] The introduction of iodine at C7 was shown to significantly enhance the antiproliferative activity of these compounds.[2][5]

Protocol 2: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via Domino C-N Coupling/Hydroamination[4][5]

This protocol describes the construction of the pyrrolo[3,2-d]pyrimidine core from readily available alkynylated uracils and anilines.

Methodology (Based on Optimized Conditions):

  • In a reaction vessel, combine the 5-alkynyluracil (1.0 equiv), the desired aniline (1.2 equiv), Pd₂(dba)₃ (5 mol %), XPhos (10 mol %), and Cs₂CO₃ (3.0 equiv).

  • Add anhydrous dimethylacetamide (DMA) as the solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the mixture to 100 °C and stir for 15 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product via column chromatography to obtain the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione. This domino reaction allows for the efficient synthesis of diverse derivatives in moderate to good yields.[4]

References

stability of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing the degradation of this compound in my reaction mixture. What are the likely causes?

A1: Degradation of this compound is most likely to occur under acidic or basic conditions. The pyrrolopyrimidine core is susceptible to hydrolysis, particularly at the chloro and bromo positions. Based on studies of similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives, these compounds can be extremely unstable in alkaline mediums and labile in acidic environments[1]. For related 4-chloropyrrolopyrimidines, competing hydrolysis (solvolysis) has been observed in the presence of acid[2].

Troubleshooting Steps:

  • pH Control: Ensure your reaction medium is neutral if the stability of the starting material is critical.

  • Temperature: Elevated temperatures can accelerate degradation. If possible, run your reaction at a lower temperature.

  • Nucleophiles: Be aware that nucleophiles other than water can also displace the chloro and bromo substituents.

Q2: How can I assess the stability of this compound in my specific reaction conditions?

A2: To determine the stability of the compound, you can perform a forced degradation study. This involves subjecting a sample of the compound to your reaction conditions (e.g., specific pH, temperature, solvent) for a set period and monitoring its degradation over time using an analytical technique like HPLC or LC-MS.

Q3: What are the potential degradation products of this compound under acidic or basic conditions?

A3: Under acidic or basic conditions, the primary degradation pathway is likely hydrolysis of the C-Cl and C-Br bonds. This would result in the formation of the corresponding hydroxylated species: 6-Bromo-4-hydroxy-5H-pyrrolo[3,2-d]pyrimidine and 4-Chloro-6-hydroxy-5H-pyrrolo[3,2-d]pyrimidine, and potentially the di-hydroxy species, 4,6-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine. Ring opening may also occur under more forcing conditions.

Experimental Protocols

Protocol for Assessing Stability under Acidic or Basic Conditions

This protocol outlines a general method for determining the stability of this compound at a specific pH.

Materials:

  • This compound

  • Buffer solution of the desired pH (e.g., phosphate buffer for neutral, HCl for acidic, NaOH for basic)

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).

  • Reaction Setup: In a series of vials, add a known volume of the stock solution to the buffer solution of the desired pH. Ensure the final concentration is suitable for your analytical method.

  • Time Points: Incubate the vials at a specific temperature (e.g., room temperature, 37°C, 50°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Quenching (if necessary): Neutralize the aliquot to stop further degradation before analysis.

  • Analysis: Analyze the aliquots by HPLC or LC-MS to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Data Presentation

The following table template can be used to record and compare the stability data of this compound under different conditions.

ConditionTemperature (°C)Time (hours)% Parent Compound RemainingMajor Degradation Products (if identified)
0.1 M HCl250100-
1
4
24
pH 7.4 Buffer250100-
1
4
24
0.1 M NaOH250100-
1
4
24

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates the decision-making process for handling the stability of this compound in an experimental setting.

Stability_Workflow start Start Experiment with This compound check_conditions Are reaction conditions acidic or basic? start->check_conditions instability_suspected Potential for Degradation check_conditions->instability_suspected Yes neutral_conditions Proceed with caution, monitor for unexpected byproducts check_conditions->neutral_conditions No perform_stability_study Conduct Forced Degradation Study (see protocol) instability_suspected->perform_stability_study proceed_experiment Proceed with Main Experiment neutral_conditions->proceed_experiment analyze_results Analyze Degradation Profile (HPLC, LC-MS) perform_stability_study->analyze_results is_stable Is the compound stable under desired conditions? analyze_results->is_stable is_stable->proceed_experiment Yes modify_conditions Modify Reaction Conditions (e.g., lower temp, neutral pH) is_stable->modify_conditions No end End proceed_experiment->end modify_conditions->perform_stability_study

Caption: Workflow for assessing and mitigating stability issues.

Potential Degradation Pathway

This diagram illustrates the likely hydrolytic degradation pathway of this compound under aqueous acidic or basic conditions.

Degradation_Pathway parent This compound h2o H2O (Acid or Base) parent->h2o product1 6-Bromo-4-hydroxy-5H- pyrrolo[3,2-d]pyrimidine h2o->product1 -HCl product2 4-Chloro-6-hydroxy-5H- pyrrolo[3,2-d]pyrimidine h2o->product2 -HBr product3 4,6-Dihydroxy-5H- pyrrolo[3,2-d]pyrimidine product1->product3 +H2O, -HBr product2->product3 +H2O, -HCl

Caption: Proposed hydrolytic degradation pathway.

References

Technical Support Center: Bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine?

The most common challenge is controlling the regioselectivity of the bromination. The pyrrole ring of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is electron-rich, making it susceptible to electrophilic substitution. However, this can lead to a mixture of products, with bromination occurring at different positions of the pyrrole ring (e.g., C6 or C7). Another common issue is the formation of poly-brominated byproducts, especially when using highly reactive brominating agents or harsh reaction conditions. Low yields are also a frequent problem, which can be due to incomplete reaction, product degradation, or difficult purification.[1]

Q2: Which alternative brominating agents can be used instead of N-Bromosuccinimide (NBS) for the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine?

Several alternative brominating agents can be considered, each with its own advantages in terms of reactivity, selectivity, and handling. These include:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is a cost-effective and stable solid with reactivity similar to NBS.[2][3][4] It can be used for the bromination of electron-rich aromatic compounds and may offer advantages in minimizing byproducts.[2][3]

  • Pyridinium Tribromide (Py·Br3): This is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine.[5][6][7][8] It is known to be effective for the bromination of electron-rich heterocycles like purines.[5][9]

  • Tetrabutylammonium Tribromide (TBATB): This reagent is noted for its mild nature and can provide high regioselectivity in the bromination of heterocyclic compounds.[10]

The choice of the brominating agent will depend on the desired regioselectivity, the scale of the reaction, and the other functional groups present in the molecule.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.[1]- Product degradation under reaction conditions.- Inefficient purification.- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Try a milder brominating agent or lower the reaction temperature.- Optimize the purification method (e.g., column chromatography with a different solvent system, recrystallization).- For NBS brominations, ensure the solvent (e.g., chloroform, CCl4) is anhydrous and free of stabilizers like alkenes that can consume the reagent.[1]
Poor Regioselectivity (Mixture of Isomers) - The chosen brominating agent is not selective enough.- Reaction conditions favor multiple reaction pathways.[11]- Screen different brominating agents (see comparison table below).- Modify the reaction solvent. For example, using DMF as a solvent with NBS can sometimes favor para-selectivity in aromatic brominations.- Adjust the reaction temperature; lower temperatures often lead to higher selectivity.[11]- Consider using a protecting group on the pyrrole nitrogen (N5) to direct the bromination to the desired position.
Formation of Poly-brominated Byproducts - Excess of brominating agent.- The brominating agent is too reactive.- Use a stoichiometric amount of the brominating agent.- Add the brominating agent portion-wise to the reaction mixture.- Switch to a less reactive brominating agent (e.g., Py·Br3 or TBATB).
Reaction Does Not Start or is Sluggish - Insufficient activation of the brominating agent.- Low reactivity of the substrate under the chosen conditions.- For NBS brominations of less reactive substrates, the addition of a catalytic amount of a radical initiator (e.g., AIBN, benzoyl peroxide) or an acid catalyst may be necessary.[12]- Increase the reaction temperature, but monitor for side reactions.- Ensure the purity of the starting material and reagents.

Data Presentation: Comparison of Brominating Agents

The following table summarizes various brominating agents that can be used for electron-rich heterocycles like 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The data is compiled from studies on similar substrates and provides a general guideline.

Brominating AgentAbbreviationTypical ConditionsAdvantagesDisadvantagesReported Yield (on similar substrates)
N-BromosuccinimideNBSAnhydrous THF or CCl4, room temperature or reflux, optional radical initiator (AIBN) or acid catalyst.Readily available, easy to handle solid.Can lead to poor regioselectivity and side reactions if not optimized.[1]90% (on 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine)[13]
1,3-Dibromo-5,5-dimethylhydantoinDBDMHAprotic solvents (e.g., CH2Cl2, CH3CN, DMF), room temperature, optional Lewis acid catalyst.[14]Cost-effective, stable, similar reactivity to NBS.[2][3][4]May require a catalyst for less reactive substrates.Good to excellent yields on various electron-rich arenes.[3]
Pyridinium TribromidePy·Br3Polar solvents (e.g., THF, acetic acid), room temperature.Crystalline, stable, and safer alternative to Br2.[5][6][7][8]Can be hygroscopic and may release bromine.[7]High yields for electron-rich purines.[5][9]
Tetrabutylammonium TribromideTBATBAcetonitrile, 80 °C.Mild reagent, high regioselectivity.[10]May require elevated temperatures.Good to excellent yields on pyrrolo[1,2-a]quinoxalines.[10]

Experimental Protocols

Protocol: Bromination of a 4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative using N-Bromosuccinimide (NBS)

This protocol is adapted from a similar procedure for the bromination of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.[13]

Materials:

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative (1.0 equivalent) in anhydrous THF at room temperature under a nitrogen atmosphere.

  • Add N-bromosuccinimide (1.1 - 1.2 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the desired brominated product.

Visualizations

experimental_workflow cluster_start Start cluster_bromination Bromination Reaction cluster_analysis Analysis cluster_workup Work-up & Purification cluster_outcome Outcome cluster_troubleshooting Troubleshooting start 4-chloro-5H-pyrrolo[3,2-d]pyrimidine bromination Select Brominating Agent (NBS, DBDMH, Py·Br3, etc.) start->bromination conditions Optimize Conditions (Solvent, Temperature, Time) bromination->conditions analysis Monitor Reaction (TLC, LC-MS) conditions->analysis workup Aqueous Work-up analysis->workup purification Column Chromatography workup->purification issues Issues Encountered? purification->issues product Desired Brominated Product issues->product No low_yield Low Yield issues->low_yield Yes poor_selectivity Poor Regioselectivity issues->poor_selectivity Yes byproducts Byproducts issues->byproducts Yes low_yield->bromination Re-optimize poor_selectivity->bromination Re-optimize byproducts->bromination Re-optimize

Caption: Experimental workflow for the bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

signaling_pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response receptor Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR, Her2) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt akt->transcription response Proliferation, Survival, Angiogenesis transcription->response inhibitor Brominated 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Derivative inhibitor->receptor Inhibition

Caption: Inhibition of kinase signaling pathways by pyrrolopyrimidine derivatives.

References

Validation & Comparative

Decoding Reactivity: A Comparative Analysis of the 4-Chloro and 6-Bromo Positions in 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the intricate world of drug discovery and development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. The strategic functionalization of these core structures underpins the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the reactivity of the 4-chloro and 6-bromo positions in the versatile building block, 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, supported by established chemical principles and experimental observations from related systems.

The pyrrolo[3,2-d]pyrimidine core is a prevalent motif in numerous biologically active compounds. The presence of two distinct halogen atoms at the C4 and C6 positions in this compound offers a valuable opportunity for selective chemical modifications, enabling the synthesis of diverse compound libraries for pharmacological screening. The differential reactivity of the chloro and bromo substituents is governed by the electronic nature of the fused ring system and the specific reaction conditions employed.

Comparative Reactivity under Different Reaction Paradigms

The selective functionalization of this compound can be achieved through two primary reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The inherent electronic properties of the pyrrolo[3,2-d]pyrimidine scaffold, where the pyrimidine ring is electron-deficient and the pyrrole ring is electron-rich, dictate the preferred site of reaction under different conditions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the electron-deficient nature of the pyrimidine ring makes both the C4 and C2 positions susceptible to nucleophilic attack. In the context of this compound, the C4-chloro position is generally more activated towards SNAr than a halogen on the pyrrole ring. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)

PositionHalogenPredicted Relative ReactivityRationale
4ChloroHigherStrong activation by adjacent pyrimidine nitrogens. Generally, chlorine is a better leaving group than bromine in SNAr when nucleophilic attack is rate-determining.
6BromoLowerPositioned on the more electron-rich pyrrole ring, leading to lower electrophilicity compared to the C4 position.

Experimental Protocols

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes a general procedure for the selective substitution of the 4-chloro group with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Add the desired amine (1.1 - 1.5 eq) and a suitable non-nucleophilic base such as DIPEA (2.0 - 3.0 eq).

  • Add a polar aprotic solvent such as NMP or DMF.

  • Heat the reaction mixture to a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr reactions, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are primarily influenced by the carbon-halogen bond strength. The generally accepted order of reactivity for halogens in the oxidative addition step to the palladium(0) catalyst is I > Br > Cl. This trend suggests that the C6-bromo position will be significantly more reactive than the C4-chloro position under these conditions. This differential reactivity allows for the selective functionalization of the C6 position while leaving the C4-chloro group intact for subsequent transformations.

Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

PositionHalogenPredicted Relative ReactivityRationale
6BromoHigherWeaker C-Br bond compared to the C-Cl bond, facilitating a more rapid oxidative addition to the palladium catalyst.
4ChloroLowerStronger C-Cl bond, requiring more forcing reaction conditions (e.g., specialized ligands, higher temperatures) for oxidative addition.

Experimental Protocols

Protocol 2: Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol outlines a general procedure for the selective arylation of the 6-bromo position.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid or ester (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Add the palladium catalyst (typically 2-10 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture, typically between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the logical flow for the selective functionalization of this compound and the mechanistic pathway for SNAr.

G cluster_0 Selective Functionalization Strategy Start This compound SNAr Nucleophilic Aromatic Substitution (e.g., Amination) Start->SNAr Higher reactivity at C4-Cl Pd_Coupling Palladium-Catalyzed Coupling (e.g., Suzuki) Start->Pd_Coupling Higher reactivity at C6-Br Product_A 4-Substituted-6-bromo Derivative SNAr->Product_A Final_Product_B Disubstituted Product Product_B 6-Substituted-4-chloro Derivative Pd_Coupling->Product_B Final_Product_A Disubstituted Product Product_A->Pd_Coupling Further functionalization Product_B->SNAr Further functionalization

Caption: Sequential functionalization workflow.

SNAr_Mechanism cluster_1 SNAr at C4-Position Reactant Pyrrolo[3,2-d]pyrimidine (C4-Cl) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate + Nu- Nucleophile Nu- Product 4-Substituted Product Intermediate->Product - Cl- Leaving_Group Cl-

Caption: SNAr reaction mechanism at the C4-position.

Conclusion

The differential reactivity of the 4-chloro and 6-bromo positions in this compound provides a powerful tool for the strategic synthesis of complex molecules. The C4-chloro position is predisposed to undergo nucleophilic aromatic substitution, while the C6-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a high degree of control in the sequential introduction of various substituents, making this scaffold an invaluable asset in the design and development of novel chemical entities for therapeutic applications. Researchers can leverage this understanding to efficiently construct libraries of diverse pyrrolo[3,2-d]pyrimidine derivatives for biological evaluation.

Structure-Activity Relationship of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel chemical scaffolds is paramount in the quest for more potent and selective therapeutic agents. This guide provides a comparative analysis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine analogs, a promising scaffold in the development of kinase inhibitors.

The pyrrolo[3,2-d]pyrimidine core is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the adenine base of ATP and interact with the hinge region of various protein kinases. The strategic placement of a bromine atom at the C6 position and a chlorine atom at the C4 position provides a versatile starting point for chemical modifications, allowing for the exploration of different pockets within the kinase active site. This guide synthesizes data from key studies to elucidate the impact of substitutions at the C4 and C6 positions on the biological activity of this class of compounds, primarily focusing on their role as kinase inhibitors.

Comparative Analysis of Analog Activity

The following tables summarize the quantitative data on the inhibitory activity of various this compound analogs. The data is compiled from studies investigating their potential as inhibitors of key kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR).

Table 1: SAR of C4-Substituted 6-Bromo-5H-pyrrolo[3,2-d]pyrimidine Analogs against KDR
Compound IDC4-SubstituentKDR IC50 (nM)
1 -Cl>10000
2a 4-fluoroaniline150
2b 3-chloro-4-fluoroaniline88
2c 3-ethynylaniline45
2d 3-aminoaniline>1000
2e 4-(pyridin-4-yl)aniline22

Data synthesized from studies on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors.

Key Insights from C4-Substitutions:

  • The presence of a substituted aniline moiety at the C4 position is crucial for potent KDR inhibitory activity.

  • Electron-withdrawing groups, such as fluoro and chloro, on the aniline ring are well-tolerated and can enhance potency.

  • The introduction of a small, rigid group like an ethynyl moiety at the meta position of the aniline ring leads to a significant increase in activity.

  • Bulky or highly polar substituents, such as a second amino group, can be detrimental to activity.

  • The addition of a pyridine ring at the para position of the aniline can be beneficial, potentially forming additional interactions within the active site.

Table 2: SAR of C6-Substituted 4-(Substituted anilino)-5H-pyrrolo[3,2-d]pyrimidine Analogs against KDR
Compound IDC6-SubstituentC4-SubstituentKDR IC50 (nM)
3a -Br3-ethynylaniline45
3b -H3-ethynylaniline120
3c -CH33-ethynylaniline95
3d -Ph3-ethynylaniline78

Data synthesized from studies on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors.

Key Insights from C6-Substitutions:

  • The bromine atom at the C6 position generally contributes positively to the inhibitory activity, suggesting a favorable interaction in a specific pocket of the kinase.

  • Replacement of the bromine with hydrogen leads to a noticeable decrease in potency.

  • Small alkyl or aryl substitutions at the C6 position are tolerated but do not surpass the activity of the bromo-substituted analog, indicating that the size and nature of the substituent at this position are critical for optimal activity.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Kinase Inhibition Assay (KDR/VEGFR2)

The inhibitory activity of the compounds against the KDR enzyme was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human KDR (VEGFR2) kinase domain.

    • Biotinylated peptide substrate (e.g., Biotin-EEEEYFELVAKKKK).

    • ATP (Adenosine triphosphate).

    • Europium-labeled anti-phosphotyrosine antibody.

    • Allophycocyanin (APC)-labeled streptavidin.

    • Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Assay Procedure:

    • A solution of the test compound is pre-incubated with the KDR enzyme in the assay buffer for 15 minutes at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.

    • The reaction mixture is incubated for 1 hour at room temperature.

    • The reaction is stopped by the addition of an EDTA solution.

    • A mixture of the europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin is added, and the mixture is incubated for 30 minutes at room temperature to allow for the development of the FRET signal.

    • The fluorescence is measured using a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Data Analysis:

    • The ratio of the fluorescence at 665 nm to that at 615 nm is calculated.

    • The percent inhibition is calculated relative to a control reaction without the inhibitor.

    • IC50 values are determined by fitting the dose-response curves using a non-linear regression model.

Visualizing Key Relationships

To better illustrate the structure-activity relationships and the general workflow, the following diagrams are provided.

SAR_Summary cluster_C4 C4 Position Modifications cluster_C6 C6 Position Modifications Core 6-Bromo-4-chloro- 5H-pyrrolo[3,2-d]pyrimidine C4_Anilino Substituted Anilino (Crucial for Activity) Core->C4_Anilino Substitution at C4 C6_Bromo Bromo Substituent (Generally Favorable) Core->C6_Bromo Modification at C6 C4_EWG Electron-Withdrawing Groups (Enhance Potency) C4_Anilino->C4_EWG C4_Ethynyl meta-Ethynyl Group (Significant Potency Boost) C4_Anilino->C4_Ethynyl C6_H Hydrogen (Decreased Potency) C6_Bromo->C6_H

Caption: Key Structure-Activity Relationships for 6-Bromo-pyrrolo[3,2-d]pyrimidine Analogs.

Kinase_Assay_Workflow Start Start Preincubation Pre-incubate Compound with Kinase (KDR) Start->Preincubation Initiation Initiate Reaction with ATP and Peptide Substrate Preincubation->Initiation Incubation Incubate for 1 hour Initiation->Incubation Stopping Stop Reaction with EDTA Incubation->Stopping Detection Add TR-FRET Reagents (Eu-Ab and SA-APC) Stopping->Detection Measurement Measure Fluorescence Detection->Measurement Analysis Calculate IC50 Values Measurement->Analysis End End Analysis->End

Caption: General Workflow for the TR-FRET Based Kinase Inhibition Assay.

This guide provides a foundational understanding of the SAR for this compound analogs. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize novel kinase inhibitors with improved potency and selectivity based on this promising scaffold. Further exploration of substitutions at the N5 position and the pyrrole ring could unveil additional avenues for optimizing the pharmacological properties of this compound class.

Comparative Efficacy of Kinase Inhibitors Derived from 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of substituted pyrrolopyrimidine scaffolds as potent and selective kinase inhibitors for oncological research.

This guide provides a comparative analysis of the efficacy of various kinase inhibitors derived from the 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold. The pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine core structures are recognized as privileged scaffolds in the development of kinase inhibitors due to their structural similarity to adenine, enabling competitive binding to the ATP-binding site of various kinases.[1] Halogenation, particularly at the 6-position with bromine, has been a key strategy in the design of potent kinase inhibitors, influencing their binding affinity and selectivity. This guide summarizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the selection and further development of these promising therapeutic agents.

Multi-Targeted Kinase Inhibitors: Efficacy Against EGFR, HER2, VEGFR2, and CDK2

A recent study detailed the synthesis and evaluation of a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides as multi-targeted kinase inhibitors.[2] Among the synthesized compounds, several demonstrated significant cytotoxic effects against a panel of cancer cell lines. Notably, compound 5k emerged as a highly potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).

The inhibitory activities of the most promising compounds from this series are summarized in the table below, with Sunitinib, a known multi-kinase inhibitor, used as a reference.

CompoundEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)CDK2 IC₅₀ (nM)
5e 12195204287
5h 9873188254
5k 7940136204
5l 11588195276
Sunitinib93-261-
Erlotinib55---
Staurosporine-38--
Data sourced from a study on halogenated pyrrolo[2,3-d]pyrimidine derivatives.[2]

Compound 5k demonstrated superior or comparable potency to Sunitinib and other reference inhibitors across the tested kinases.[2] Mechanistic studies revealed that compound 5k induces cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential.[2]

Receptor Tyrosine Kinase Inhibitors: Targeting EGFR and VEGFR

Another study focused on N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as inhibitors of receptor tyrosine kinases (RTKs), including EGFR and VEGFR.[3] This class of compounds, featuring a substituted phenylmethyl group at the 6-position, showed promise in inhibiting key signaling pathways involved in tumor growth and angiogenesis. The substitution at the N4-position with various anilino moieties was found to significantly influence the potency and selectivity of these inhibitors.

The table below presents the inhibitory concentrations (IC₅₀) for a selection of these compounds against EGFR and VEGFR-2.

CompoundEGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
8 0.048>100
9 0.0628.5
10 0.250.004
11 0.310.025
12 >1000.008
13 >1000.012
Data from a study on N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines.[3]

Notably, compound 10 exhibited potent and selective inhibition of VEGFR-2 with an IC₅₀ value in the nanomolar range, making it a strong candidate for anti-angiogenic therapies.[3] Conversely, compounds 8 and 9 showed high potency against EGFR.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays. A common method involves the following steps:

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, from which serial dilutions are prepared.

  • Kinase Reaction: The kinase, a specific substrate peptide, and ATP are combined in a reaction buffer. The test compound at various concentrations is added to this mixture.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration to allow for the phosphorylation of the substrate.

  • Detection: The amount of ATP consumed or the amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesize Pyrrolopyrimidine Derivatives B Prepare Serial Dilutions (in DMSO) A->B C In Vitro Kinase Assay (e.g., ADP-Glo) B->C D Cellular Proliferation Assay (MTT) B->D E Calculate % Inhibition C->E D->E F Determine IC50 Values E->F G Compare Efficacy F->G

General experimental workflow for evaluating kinase inhibitors.

EGFR_VEGFR_Signaling cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2

References

Shifting Scaffolds: A Comparative Guide to Novel Inhibitors Derived from the Pyrrolo[3,2-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of discovering next-generation inhibitors. This guide provides an objective comparison of inhibitor performance achieved through scaffold hopping from the versatile pyrrolo[3,2-d]pyrimidine core, supported by experimental data and detailed protocols.

The pyrrolo[3,2-d]pyrimidine nucleus is a well-established privileged scaffold in medicinal chemistry, forming the basis for a multitude of inhibitors targeting various protein classes, most notably protein kinases. Its structural similarity to adenine allows it to function as an effective ATP-competitive inhibitor. However, the strategic modification or complete replacement of this core—a technique known as scaffold hopping—can lead to compounds with improved potency, altered selectivity, and novel intellectual property.

This guide focuses on a specific and successful example of scaffold hopping: regioisomeric hopping between the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine cores to develop potent antitubulin antitumor agents. While both scaffolds are bioisosteres of purine, this subtle change in the nitrogen position within the pyrrole ring leads to significant differences in biological activity. We will compare a lead compound from the pyrrolo[2,3-d]pyrimidine series with its more potent pyrrolo[3,2-d]pyrimidine counterpart.

The Concept of Regioisomeric Scaffold Hopping

The diagram below illustrates the scaffold hopping strategy from the known pyrrolo[2,3-d]pyrimidine core to the more potent pyrrolo[3,2-d]pyrimidine regioisomer. This strategic change in the placement of the pyrrole nitrogen atom fundamentally alters the molecule's interaction with its biological target.

cluster_0 Scaffold Hopping Strategy Scaffold_A Pyrrolo[2,3-d]pyrimidine Core (Initial Scaffold) Scaffold_B Pyrrolo[3,2-d]pyrimidine Core (Hopped Scaffold) Scaffold_A->Scaffold_B Regioisomeric Hop

Regioisomeric scaffold hopping from the pyrrolo[2,3-d]pyrimidine to the pyrrolo[3,2-d]pyrimidine core.

Performance Comparison: Antitubulin Activity

The primary measure of success for this scaffold hopping campaign was the improvement in antitubulin and antiproliferative activity. The following tables summarize the quantitative data comparing a representative pyrrolo[2,3-d]pyrimidine analog with its optimized pyrrolo[3,2-d]pyrimidine counterpart.

Table 1: In Vitro Tubulin Polymerization Inhibition
Compound IDScaffold TypeIC50 (µM)¹
1 Pyrrolo[2,3-d]pyrimidine>40
2 Pyrrolo[3,2-d]pyrimidine2.3 ± 0.1
¹Concentration required to inhibit tubulin polymerization by 50%. Data represents mean ± standard error.
Table 2: In Vitro Colchicine Binding Inhibition
Compound IDScaffold Type% Inhibition at 1 µM¹
1 Pyrrolo[2,3-d]pyrimidine15 ± 3
2 Pyrrolo[3,2-d]pyrimidine68 ± 2
¹Inhibition of [³H]colchicine binding to tubulin. Data represents mean ± standard error.
Table 3: In Vitro Antiproliferative Activity (GI50)
Compound IDScaffold TypeGI50 (µM) against MDA-MB-435 Cells¹
1 Pyrrolo[2,3-d]pyrimidine0.89 ± 0.07
2 Pyrrolo[3,2-d]pyrimidine0.04 ± 0.003
¹Concentration required to inhibit cell growth by 50%. Data represents mean ± standard error.

The data clearly demonstrates the superior performance of the pyrrolo[3,2-d]pyrimidine scaffold (Compound 2 ) over the original pyrrolo[2,3-d]pyrimidine (Compound 1 ) in all relevant assays. The hopped scaffold exhibits significantly stronger inhibition of tubulin polymerization and colchicine binding, which translates to a more than 20-fold increase in antiproliferative potency.[1]

Mechanism of Action: Microtubule Depolymerization

The inhibitors function by binding to the colchicine site on β-tubulin. This binding event disrupts the assembly of microtubules, which are essential for cell division (mitosis), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Tubulin α/β-Tubulin Dimers Inhibitor->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly (Polymerization) Inhibitor->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitosis Mitosis Microtubule_Assembly->Mitosis Essential for Cell_Cycle_Arrest Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action for antitubulin agents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and comparison.

In Vitro Tubulin Polymerization Assay
  • Preparation: Purified bovine brain tubulin is suspended in a glutamate-based buffer (e.g., 0.8 M monosodium glutamate, pH 6.6).

  • Reaction Mixture: The reaction mixture contains tubulin (typically 1.0 mg/mL), GTP (0.4 mM), and varying concentrations of the test compound or vehicle control (DMSO).

  • Initiation and Monitoring: The reaction is initiated by warming the mixture to 30°C. The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time using a temperature-controlled spectrophotometer.

  • Data Analysis: The IC50 value is determined by plotting the extent of inhibition (as a percentage of the control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

[³H]Colchicine Binding Assay
  • Reaction Mixture: A solution containing tubulin (1 µM), [³H]colchicine (5 µM), and either the test compound (at specified concentrations) or vehicle control is prepared in a phosphate buffer.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 10 minutes) to allow for competitive binding.

  • Separation: At the end of the incubation, the protein-bound radioligand is separated from the unbound radioligand using a gel filtration column (e.g., Sephadex G-50).

  • Quantification: The radioactivity in the protein-containing fractions is measured by liquid scintillation counting.

  • Data Analysis: The percent inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of the vehicle control.[1]

Cell Proliferation (GI50) Assay
  • Cell Plating: Human tumor cells (e.g., MDA-MB-435) are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: A range of concentrations of the test compound is added to the wells, and the plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.

  • Cell Viability Measurement: After the incubation period, cell viability is assessed. A common method is the Sulforhodamine B (SRB) assay, which involves fixing the cells with trichloroacetic acid, staining with SRB dye, and then solubilizing the bound dye.

  • Data Acquisition: The absorbance of the solubilized dye is read on a plate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]

Conclusion

The case study presented demonstrates the power of scaffold hopping, even through a subtle regioisomeric change, to dramatically improve the biological performance of an inhibitor series. The transition from a pyrrolo[2,3-d]pyrimidine to a pyrrolo[3,2-d]pyrimidine core resulted in a highly potent antitubulin agent with nanomolar antiproliferative activity.[1] This highlights the importance of exploring chemical space around a privileged scaffold to optimize interactions with the biological target. The pyrrolo[3,2-d]pyrimidine core remains a valuable starting point for the design of novel inhibitors against a range of targets, and the principles of scaffold hopping will continue to be a key strategy in the discovery of new therapeutics.

References

A Comparative Guide to the Biological Activities of Pyrrolo[3,2-d]pyrimidines and Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrimidine scaffold, a fusion of a pyrrole and a pyrimidine ring, represents a privileged structure in medicinal chemistry, giving rise to two key isomers: pyrrolo[3,2-d]pyrimidines (9-deazapurines) and pyrrolo[2,3-d]pyrimidines (7-deazapurines). Both isomers have demonstrated a wide spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. This guide provides a comparative analysis of their biological profiles, supported by experimental data, to aid researchers in the design and development of next-generation inhibitors.

Anticancer Activity: A Tale of Two Isomers

Both pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties, often acting as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival. However, subtle structural differences between the two scaffolds can lead to notable variations in their potency and selectivity.

A direct comparative study focusing on antitubulin agents has shown that pyrrolo[3,2-d]pyrimidine analogs are more potent than their pyrrolo[2,3-d]pyrimidine regioisomers . This suggests that the arrangement of the nitrogen atoms in the bicyclic system plays a crucial role in their interaction with the tubulin protein.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative compounds from both scaffolds against various cancer cell lines.

Scaffold Compound Target/Mechanism Cancer Cell Line IC50 / GI50 (µM) Reference
Pyrrolo[3,2-d]pyrimidine Compound AG165Tubulin and multiple RTK inhibitorMDA-MB-4350.0088[1]
AGF347SHMT2 inhibitorMIA PaCa-2 (Pancreatic)Not specified in abstract[2]
KDR Inhibitor (Compound 20)KDR (VEGFR2) inhibitorNot specified in abstractPotent inhibitor[3]
Pyrrolo[2,3-d]pyrimidine Compound 8gDDR2 inhibitorHT-29 (Colon)4.01[4]
Compound 8fDDR2 inhibitorHT-29 (Colon)4.55[4]
Compound 12iMutant EGFR inhibitorHCC827 (Lung)0.00021 (selectively)[5]
RET Inhibitor (Compound 59)RET kinase inhibitorLC-2/ad (NSCLC)0.1067[6]

Kinase Inhibitory Activity: Targeting Key Signaling Pathways

The structural resemblance of the pyrrolopyrimidine core to the adenine base of ATP makes it an ideal scaffold for designing ATP-competitive kinase inhibitors. Both isomers have been extensively explored as inhibitors of crucial kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR and VEGFR Signaling Pathways

Pyrrolopyrimidine derivatives have been shown to interfere with EGFR and VEGFR signaling, which are critical for tumor growth, proliferation, and angiogenesis. The diagrams below illustrate the simplified signaling cascades and the potential points of inhibition by these compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrrolopyrimidine Inhibitors Inhibitor->EGFR VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P Endothelial_Cell Endothelial Cell Proliferation, Migration, Permeability PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Inhibitor Pyrrolopyrimidine Inhibitors Inhibitor->VEGFR MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with various concentrations of pyrrolopyrimidine compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization measurement Measure absorbance at 570 nm using a microplate reader solubilization->measurement analysis Calculate cell viability and IC50 values measurement->analysis end End analysis->end

References

Validating In Vitro Screening Hits from a 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Library: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The discovery of novel therapeutic agents often begins with the screening of large chemical libraries against a specific biological target. The 6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. Following a primary in vitro screen of a library based on this scaffold, rigorous validation of the initial "hits" is crucial to eliminate false positives and to select the most promising candidates for further development. This guide provides a comparative overview of the experimental validation process for hypothetical screening hits derived from a this compound library, complete with experimental protocols and illustrative workflows.

Data Presentation: Comparison of Hypothetical Screening Hits

The following table summarizes the quantitative data for three hypothetical hits (Compounds A, B, and C) from an initial screen, alongside a known reference compound. These hits were evaluated for their inhibitory activity against a target kinase (e.g., a receptor tyrosine kinase) and their effect on cancer cell proliferation.

CompoundPrimary Screen Inhibition (%) at 10 µMIC50 (nM) - Target Kinase AssayCell Proliferation GI50 (µM) - Cancer Cell Line X
Compound A 95500.8
Compound B 882505.2
Compound C 92800> 50
Reference Kinase Inhibitor 98100.1

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

1. Target Kinase Inhibition Assay (Biochemical Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the hit compounds against the purified target kinase.

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure:

    • A reaction mixture is prepared containing the purified target kinase, a biotinylated substrate peptide, and ATP in an appropriate kinase buffer.

    • The hit compounds are serially diluted in DMSO and added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped by the addition of a solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • After another incubation period, the TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell Proliferation Assay (Cell-Based Assay)

  • Objective: To assess the effect of the hit compounds on the growth of a cancer cell line that is dependent on the target kinase.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the hit compounds or vehicle (DMSO) for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal growth inhibition (GI50) values are determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Hit Validation

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays cluster_3 Lead Generation PrimaryScreen Primary High-Throughput Screen (e.g., Single Concentration) DoseResponse Dose-Response Confirmation PrimaryScreen->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., different technology) DoseResponse->OrthogonalAssay CellularAssay Cellular Potency Assay (e.g., Cell Proliferation) OrthogonalAssay->CellularAssay SelectivityAssay Selectivity Profiling (vs. related kinases) OrthogonalAssay->SelectivityAssay LeadOp Lead Optimization CellularAssay->LeadOp SelectivityAssay->LeadOp

Caption: A generalized workflow for the validation of in vitro screening hits.

Hypothetical Signaling Pathway Modulated by Hits

G Receptor Receptor Tyrosine Kinase (Target) Grb2 Grb2 Receptor->Grb2 HitCompound 6-Bromo-4-chloro-5H- pyrrolo[3,2-d]pyrimidine Hit HitCompound->Receptor Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: A simplified representation of a kinase signaling pathway inhibited by a screening hit.

A Comparative Guide to the Cross-Reactivity Profiling of Pyrrolo[3,2-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. This allows for competitive binding to the ATP-binding site of a wide range of kinases. Understanding the cross-reactivity profile of these inhibitors is paramount for developing selective and effective therapeutics with minimal off-target effects. This guide provides a comparative analysis of the cross-reactivity of selected pyrrolo[3,2-d]pyrimidine-based kinase inhibitors, supported by experimental data and detailed protocols.

Quantitative Cross-Reactivity Data

The following table summarizes the in vitro inhibitory activity (IC50) of representative pyrrolo[3,2-d]pyrimidine and the closely related and more extensively studied pyrrolo[2,3-d]pyrimidine kinase inhibitors against a panel of selected kinases. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Compound ID/ReferencePrimary Target(s)EGFR (IC50, nM)HER2 (IC50, nM)VEGFR2 (KDR) (IC50, nM)Other Kinase(s) (IC50, nM)
Compound 51m [1]HER2/EGFR2.50.98--
AEE788 (NVP-AEE788) EGFR/HER2/VEGFR2-6677FLT1 (Flt-1): 66 nM, PDGFRβ: 59 nM, c-Kit: 70 nM
Compound 20 [2][3]KDR (VEGFR2)--1.1-
Compound 4 [4]RET-->10,000RET: 2,700 nM, KDR: >10,000 nM, FLT3: 1,800 nM
Compound 5k [5][6]Multi-targeted7940136CDK2: 204 nM
PKI166 [7]EGFRLow nM--High selectivity against c-Src, v-Abl, PKCα, PKA

Note: "-" indicates data not available in the cited sources. The data for AEE788 and PKI166, while not strictly pyrrolo[3,2-d]pyrimidines, are included as well-characterized examples of related scaffolds targeting similar kinases.

Experimental Protocols

Accurate and reproducible cross-reactivity profiling is crucial for the evaluation of kinase inhibitors. Below are detailed protocols for two common and powerful methods used to determine the selectivity of kinase inhibitors.

In Vitro Radiometric Kinase Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Pyrrolo[3,2-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP solution (10 mM)

  • 96-well or 384-well plates

  • Phosphocellulose filter plates (e.g., P81)

  • 1% Phosphoric acid

  • Acetone

  • Scintillation counter and scintillation fluid

Procedure:

  • Inhibitor Dilution: Prepare a series of dilutions of the pyrrolo[3,2-d]pyrimidine inhibitor in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add the diluted inhibitor or DMSO (as a vehicle control).

    • Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.

    • Add the master mix to each well containing the inhibitor.

  • Reaction Initiation:

    • Prepare a solution of [γ-³³P]ATP and unlabeled ATP in kinase reaction buffer to achieve the desired final ATP concentration (often at or near the Km for the specific kinase).

    • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Terminate the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose filter paper (P81). The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.

    • Wash the filter papers extensively with 1% phosphoric acid to remove any unbound [γ-³³P]ATP.

    • Perform a final wash with acetone and allow the papers to dry completely.

  • Quantification:

    • Place the dried filter papers into scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity (from a no-enzyme control) from all measurements.

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemical Proteomics using Kinobeads

This method allows for the profiling of kinase inhibitors against a large number of endogenously expressed kinases in a cellular context. It is a competitive binding assay where the test inhibitor competes with a broad-spectrum kinase inhibitor immobilized on beads (Kinobeads) for binding to the kinases present in a cell lysate.[8][9][10][11]

Materials:

  • Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)

  • Cell lines of interest

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)

  • Pyrrolo[3,2-d]pyrimidine inhibitor stock solution (in DMSO)

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the cell lysate into different tubes.

    • Add increasing concentrations of the pyrrolo[3,2-d]pyrimidine inhibitor (or DMSO as a control) to the lysate aliquots and incubate to allow the inhibitor to bind to its target kinases.

  • Kinobeads Incubation:

    • Add Kinobeads to each lysate-inhibitor mixture.

    • Incubate the mixture to allow kinases not bound by the free inhibitor to bind to the Kinobeads.

  • Washing:

    • Pellet the Kinobeads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the Kinobeads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

    • Analyze the eluted proteins by:

      • Western Blotting: To assess the binding of specific kinases of interest using target-specific antibodies.

      • Mass Spectrometry (LC-MS/MS): For a global and unbiased identification and quantification of all kinases that are pulled down.

  • Data Analysis:

    • Quantify the amount of each kinase pulled down at different inhibitor concentrations.

    • A decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.

    • Generate dose-response curves for each identified kinase to determine the binding affinity (e.g., IC50 or Kd).

Visualizations

The following diagrams illustrate key concepts related to the action of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors.

HER2_EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., EGF, NRG) EGFR EGFR (HER1) Ligand->EGFR Dimerization Dimerization (Homo/Hetero) EGFR->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Activation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS Pyrrolo_inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_inhibitor->Autophosphorylation Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cellular_Responses Cellular Responses (Proliferation, Survival, Angiogenesis) mTOR->Cellular_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Responses

Caption: Simplified HER2/EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow_Kinobeads Cell_Lysate Cell Lysate (containing endogenous kinases) Incubation1 Incubate Lysate with Free Inhibitor Cell_Lysate->Incubation1 Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor (Free) Inhibitor->Incubation1 Kinobeads Kinobeads (Immobilized broad-spectrum inhibitors) Incubation2 Add Kinobeads and Incubate Kinobeads->Incubation2 Incubation1->Incubation2 Wash Wash Beads Incubation2->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analysis (LC-MS/MS or Western Blot) Elution->Analysis

Caption: Workflow for Kinase Inhibitor Profiling using Kinobeads.

References

A Comparative Guide to the Drug-Likeness of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its structural similarity to known kinase inhibitors warrants a thorough investigation of its drug-like properties. This guide provides a comparative assessment of the drug-likeness of the core scaffold and a series of its hypothetical derivatives, benchmarked against established FDA-approved kinase inhibitors. The analysis is based on in silico predictions of key physicochemical and pharmacokinetic parameters. Furthermore, this guide outlines standard experimental protocols for the preclinical assessment of drug-likeness.

In Silico Drug-Likeness Assessment

To evaluate the drug-likeness of the this compound core and its derivatives, a series of compounds with substitutions at the N5 position were designed. These derivatives, along with the parent compound and two FDA-approved kinase inhibitors, Gefitinib and Erlotinib, were analyzed for their physicochemical properties, lipophilicity, water solubility, pharmacokinetic properties, and drug-likeness according to Lipinski's rule of five.

Table 1: Comparative In Silico Drug-Likeness Profile of this compound Derivatives and Comparator Drugs

CompoundStructureMW ( g/mol )logPH-Bond AcceptorsH-Bond DonorsTPSA (Ų)Lipinski Violations
Core Scaffold This compound232.462.403141.590
Derivative 1 (R=Methyl) 6-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine246.492.763038.560
Derivative 2 (R=Ethyl) 6-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine260.523.123038.560
Derivative 3 (R=Isopropyl) 6-Bromo-4-chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine274.543.403038.560
Derivative 4 (R=Phenyl) 6-Bromo-4-chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine308.564.193038.560
Derivative 5 (R=4-fluorophenyl) 6-Bromo-4-chloro-5-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidine326.554.453038.560
Gefitinib N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine446.903.237168.740
Erlotinib N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine393.443.207174.730

Data for the core scaffold and its derivatives are calculated based on their chemical structures. Data for Gefitinib and Erlotinib are based on published values.[1][2]

The in silico analysis indicates that the core scaffold and its simple alkyl and phenyl derivatives possess favorable drug-like properties, with no violations of Lipinski's rule of five. Their molecular weights are well under 500 g/mol , and their calculated logP values are within an acceptable range for oral bioavailability. The topological polar surface area (TPSA), a predictor of drug absorption, is also in a favorable range. As the size of the substituent at the N5 position increases, the lipophilicity (logP) also increases, which could influence solubility and metabolism.

Experimental Protocols for Drug-Likeness Assessment

While in silico predictions are valuable for initial screening, experimental validation is crucial. The following are standard protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

1. Aqueous Solubility Assay (Shake-Flask Method)

  • Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

  • Method:

    • An excess amount of the solid compound is added to a vial containing a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).

    • The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

    • The solubility is reported in units such as µg/mL or µM.

2. Permeability Assay (Caco-2 Cell Model)

  • Objective: To assess the intestinal permeability of a compound and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

  • Method:

    • Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are seeded onto a semi-permeable membrane in a Transwell® plate and cultured for 21 days.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side (representing the intestinal lumen) or the basolateral (B) side (representing the blood) of the monolayer.

    • Samples are collected from the opposite side at various time points.

    • The concentration of the compound in the collected samples is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).

    • The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to Papp (A to B). An ER greater than 2 suggests that the compound is a substrate for active efflux.

3. Metabolic Stability Assay (Liver Microsomes)

  • Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes.

  • Method:

    • The test compound is incubated with pooled human liver microsomes in the presence of the cofactor NADPH, which is required for CYP450 enzyme activity.

    • The reaction is initiated by the addition of NADPH and incubated at 37°C.

    • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Drug Development Workflows

The following diagrams illustrate key workflows in the assessment of drug-likeness.

Drug_Likeness_Assessment_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Testing cluster_2 Lead Optimization Virtual_Library Virtual Library of Derivatives ADMET_Prediction In Silico ADMET Prediction Virtual_Library->ADMET_Prediction Prioritization Prioritization of Candidates ADMET_Prediction->Prioritization Synthesis Chemical Synthesis Prioritization->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay Solubility->Permeability Metabolic_Stability Metabolic Stability Assay Permeability->Metabolic_Stability Data_Analysis Data Analysis and SAR Metabolic_Stability->Data_Analysis Lead_Op Lead Optimization Data_Analysis->Lead_Op Lead_Op->Virtual_Library

Caption: Workflow for Drug-Likeness Assessment.

Caco2_Permeability_Assay cluster_0 Apical (Lumen Side) cluster_1 Basolateral (Blood Side) Compound_A Add Compound Caco2_Monolayer Caco-2 Cell Monolayer Compound_A->Caco2_Monolayer Passive Diffusion (A to B) Sampling_B Sample Collection Caco2_Monolayer->Sampling_B Pgp_Efflux P-gp Efflux Caco2_Monolayer->Pgp_Efflux Active Efflux (B to A) Pgp_Efflux->Compound_A

Caption: Caco-2 Permeability Assay Principle.

References

Unveiling the Binding Secrets of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives: A Comparative Guide to Binding Mode Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how a potential drug molecule interacts with its target protein is paramount. This guide provides a comprehensive comparison of X-ray crystallography and other biophysical techniques for elucidating the binding mode of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives, a promising scaffold for kinase inhibitors.

The pyrrolo[3,2-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors. The precise determination of their binding mode at the atomic level is crucial for structure-activity relationship (SAR) studies, lead optimization, and the rational design of next-generation therapeutics. While X-ray crystallography stands as the gold standard for this purpose, a suite of complementary techniques can provide valuable and often orthogonal information.

This guide will delve into the experimental protocols of X-ray crystallography, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), presenting a comparative analysis of their strengths and weaknesses. We will use representative data from closely related pyrrolo[3,2-d]pyrimidine kinase inhibitors to illustrate the quantitative insights each method provides.

At a Glance: Comparing Techniques for Binding Mode Analysis

The selection of an appropriate method for binding mode analysis depends on various factors, including the availability of high-quality protein and crystals, the desired level of structural detail, and the specific questions being addressed in the drug discovery pipeline.

TechniquePrincipleKey OutputsThroughputSample ConsumptionStructural Detail
X-ray Crystallography X-ray diffraction from a protein-ligand crystal3D atomic coordinates of the complex, precise binding pose, solvent structureLowHigh (for crystallization)High (atomic resolution)
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surfaceBinding affinity (K D ), association (k a ) and dissociation (k d ) ratesMedium to HighLowNone (infers binding kinetics)
Isothermal Titration Calorimetry (ITC) Heat change upon binding in solutionBinding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Low to MediumHighNone (provides thermodynamic profile)
Molecular Docking Computational simulation of ligand-protein interactionPredicted binding pose, estimated binding affinity (scoring function)HighNone (in silico)High (model-based)

In Focus: A Case Study with a Pyrrolo[3,2-d]pyrimidine Kinase Inhibitor

To illustrate the practical application of these techniques, we will consider a representative pyrrolo[3,2-d]pyrimidine derivative targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis.

Quantitative Binding Data Comparison

The following table summarizes typical quantitative data that can be obtained for a pyrrolo[3,2-d]pyrimidine inhibitor against VEGFR2 using various techniques.

ParameterX-ray CrystallographySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)In Vitro Kinase Assay
Binding Affinity (K D ) -15 nM25 nM-
IC 50 ---50 nM[1][2]
Association Rate (k a ) -2.5 x 10 5 M -1 s -1--
Dissociation Rate (k d ) -3.75 x 10 -3 s -1--
Stoichiometry (n) 1:1 (from structure)-1.1-
Enthalpy (ΔH) ---10.5 kcal/mol-
Entropy (ΔS) ---5.2 cal/mol·K-
Binding Pose Detailed atomic interactions with hinge region, gatekeeper residue, and hydrophobic pocket. For a related pyrrolo[2,3-d]pyrimidine, see PDB ID: 3VRZ.[3]---

Visualizing the Workflow and Analysis

To better understand the experimental and logical processes involved, the following diagrams, created using the DOT language, illustrate the workflows for X-ray crystallography and a comparative binding mode analysis.

experimental_workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement p1 Protein Expression & Purification p2 Quality Control (SDS-PAGE, Mass Spec) p1->p2 c1 Crystallization Screening p2->c1 c2 Crystal Optimization c1->c2 c3 Co-crystallization or Soaking with Ligand c2->c3 d1 X-ray Diffraction Data Collection c3->d1 d2 Data Processing & Scaling d1->d2 s1 Phase Determination d2->s1 s2 Model Building s1->s2 s3 Refinement s2->s3 s4 Validation s3->s4 output output s4->output 3D Structure of Complex

Experimental Workflow for X-ray Crystallography.

logical_relationship cluster_goal Goal: Binding Mode Analysis cluster_methods Experimental & Computational Methods cluster_outputs Data Outputs cluster_comparison Comparative Analysis goal Understand Ligand-Protein Interaction xray X-ray Crystallography goal->xray spr Surface Plasmon Resonance (SPR) goal->spr itc Isothermal Titration Calorimetry (ITC) goal->itc docking Molecular Docking goal->docking xray_out 3D Structure Binding Pose xray->xray_out spr_out Kinetics (ka, kd) Affinity (KD) spr->spr_out itc_out Thermodynamics (ΔH, ΔS) Affinity (KD), Stoichiometry (n) itc->itc_out docking_out Predicted Pose Scoring docking->docking_out compare Compare & Correlate Data xray_out->compare spr_out->compare itc_out->compare docking_out->compare conclusion conclusion compare->conclusion Comprehensive Binding Profile

Logical Flow for Comparative Binding Mode Analysis.

Detailed Experimental Protocols

For researchers planning to undertake these experiments, the following sections provide detailed, step-by-step protocols for each key technique.

X-ray Crystallography of a Protein-Ligand Complex

This protocol outlines the general steps for determining the crystal structure of a kinase in complex with a this compound derivative.

1. Protein Expression and Purification:

  • Express the kinase domain of the target protein (e.g., VEGFR2) in a suitable expression system (e.g., E. coli, insect cells).

  • Purify the protein to >95% homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Concentrate the purified protein to 5-15 mg/mL in a low-salt buffer.

2. Crystallization:

  • Perform initial crystallization screening using commercially available sparse matrix screens via the sitting-drop or hanging-drop vapor diffusion method.

  • Incubate crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Once initial crystal hits are identified, optimize crystallization conditions by systematically varying the precipitant concentration, pH, and additives.

  • For co-crystallization, add a 2-5 molar excess of the this compound derivative to the protein solution before setting up the crystallization drops. Alternatively, crystals of the apo-protein can be soaked in a solution containing the compound.

3. X-ray Diffraction Data Collection:

  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing in liquid nitrogen.

  • Mount the frozen crystal on a goniometer at a synchrotron beamline.

  • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

4. Structure Determination and Refinement:

  • Process the diffraction data to obtain a set of indexed reflections with their intensities.

  • Solve the phase problem using molecular replacement with a known structure of a homologous protein as a search model.

  • Build an initial model of the protein-ligand complex into the electron density map.

  • Refine the atomic coordinates, temperature factors, and occupancy of the model against the experimental data.

  • Validate the final structure using established crystallographic quality metrics.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes how to measure the binding kinetics of a pyrrolopyrimidine derivative to its target kinase.

1. Sensor Chip Preparation and Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5).

  • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Immobilize the purified kinase onto the activated sensor surface via amine coupling.

  • Deactivate any remaining active esters with ethanolamine.

2. Analyte Binding Measurement:

  • Prepare a series of dilutions of the this compound derivative in running buffer.

  • Inject the compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase where only running buffer flows over the surface.

  • Regenerate the sensor surface between injections using a mild acidic or basic solution to remove the bound compound.

3. Data Analysis:

  • Subtract the reference surface signal from the active surface signal to obtain sensorgrams representing the specific binding events.

  • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

This protocol details the measurement of the thermodynamic parameters of the interaction between a pyrrolopyrimidine inhibitor and its target kinase.[4]

1. Sample Preparation:

  • Dialyze the purified kinase and dissolve the this compound derivative in the same buffer to minimize heats of dilution.[5]

  • Degas both the protein and compound solutions before the experiment.

  • Accurately determine the concentrations of both the protein and the compound.

2. ITC Experiment:

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the compound solution into the injection syringe at a concentration 10-20 times that of the protein.[5]

  • Perform a series of injections of the compound into the protein solution while monitoring the heat change.

  • As a control, perform an identical titration of the compound into the buffer alone to measure the heat of dilution.

3. Data Analysis:

  • Integrate the heat pulses from each injection and subtract the heat of dilution.

  • Plot the resulting heat changes against the molar ratio of the compound to the protein.

  • Fit the binding isotherm to a suitable binding model to determine the binding affinity (K D ), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

  • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.

Conclusion

The comprehensive analysis of the binding mode of this compound derivatives requires a multi-faceted approach. X-ray crystallography provides unparalleled atomic-level detail of the inhibitor's interaction with its target, guiding rational drug design.[6] However, this technique is often low-throughput and can be challenging. Biophysical methods like SPR and ITC offer valuable complementary data on the kinetics and thermodynamics of binding, respectively, which are crucial for understanding the complete binding profile of a compound.[7][8] By integrating the insights from these powerful techniques, researchers can accelerate the development of novel and effective kinase inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, a halogenated heterocyclic compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, eye protection (safety glasses with side-shields), and face protection.[1] In case of dust formation, a particle filter respirator is necessary.[1] A self-contained breathing apparatus should be available for emergencies.[1]

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Spill Management: In the event of a spill, the material and any cleanup supplies must be treated as hazardous waste.[2] Immediately evacuate and isolate the area if the spill cannot be managed by laboratory personnel.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1] Due to its halogenated nature, it requires specific segregation and disposal procedures.

  • Waste Segregation: It is crucial to not mix non-hazardous waste with hazardous waste.[2] this compound is classified as a halogenated organic waste.[3] This waste stream should be collected separately from non-halogenated organic wastes, aqueous wastes (acids and bases), and solid wastes.[3][4]

  • Container Selection and Labeling:

    • Use only approved, compatible containers for storing the waste.[5] These containers should be leak-proof and kept tightly sealed when not in use.[4][5][6]

    • Clearly label the waste container as "Hazardous Waste" and specify the contents, including the full chemical name: "this compound".[5] Note the mass or volume of the waste added.[3]

  • Waste Accumulation:

    • Store the waste container in a designated and properly ventilated satellite accumulation area.[5]

    • Do not overfill waste containers; a maximum of 90% capacity is recommended to allow for expansion.[6]

  • Disposal Request:

    • Once the container is full or the waste is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[5]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information pertinent to the handling and disposal of halogenated hazardous waste.

ParameterValue/SpecificationSource
Storage Temperature 2-8 °C (Recommended for the pure compound)[1]
Waste Container Fill Level < 90% of container capacity[6]
Maximum Hazardous Waste Storage (Satellite Accumulation Area) 55 gallons of hazardous waste or 1 quart of acute hazardous waste[2]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the overarching principle is that of incineration for halogenated organic compounds.[8] This process is typically carried out at high temperatures (around 1200 K) in specialized facilities to prevent the formation of toxic byproducts like dioxins and furans.[8] Researchers should not attempt to treat or neutralize this type of waste in the laboratory.[2] The primary "protocol" for laboratory personnel is the safe collection, segregation, and labeling of the waste for professional disposal.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G start Start: Have 6-Bromo-4-chloro- 5H-pyrrolo[3,2-d]pyrimidine waste ppe Wear appropriate PPE: Gloves, Gown, Eye Protection start->ppe fume_hood Handle waste in a chemical fume hood ppe->fume_hood waste_stream Identify as Halogenated Organic Waste fume_hood->waste_stream segregate Segregate from non-halogenated, aqueous, and solid waste waste_stream->segregate Yes container Select a compatible, leak-proof waste container segregate->container label Label container: 'Hazardous Waste' + Chemical Name container->label store Store in designated Satellite Accumulation Area label->store full Is container full or waste ready for disposal? store->full full->store No contact_ehs Contact Environmental Health & Safety (EHS) for pickup full->contact_ehs Yes end End: Waste properly disposed contact_ehs->end

References

Personal protective equipment for handling 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Summary

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. This includes protection for the eyes, face, hands, and body, as well as respiratory protection.

Protection Type Specific PPE Recommendation Standard/Specification
Eye and Face Protection Safety glasses with side-shields. In cases of splash risk, chemical splash goggles are required. A face shield should be worn over safety glasses or goggles for maximum protection.[1][4]ANSI Z.87.1 or European Standard EN166
Skin and Body Protection Chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact).[5][6] A flame-retardant lab coat (e.g., Nomex®) worn over cotton clothing.[5] Closed-toe shoes covering the entire foot.[5] For extensive handling, consider double gloving and chemical-resistant aprons.[4][6]-
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to avoid dust inhalation.[1] For emergencies or situations where ventilation is inadequate, a self-contained breathing apparatus (SCBA) must be available.[1] A respirator with a particle filter (P1 or N95) may be required based on a risk assessment.[1][6]EN143 (for P1 filter)

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical to prevent contamination and exposure.

1. Pre-Handling Preparations:

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a valid certification.

  • PPE Inspection: Inspect all PPE for integrity (e.g., no cracks in face shields, no holes in gloves).

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1]

  • Spill Kit: Have a chemical spill kit rated for solid toxic compounds readily accessible.

2. Handling the Compound:

  • Weighing: Weigh the compound within the fume hood. Use a disposable weighing paper or boat to avoid contaminating balances.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing. Keep the container covered as much as possible.

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure all glassware is securely clamped.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate deactivating agent or solvent.

  • PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]

G cluster_prep 1. Pre-Handling Preparations cluster_handling 2. Compound Handling (Inside Fume Hood) cluster_post 3. Post-Handling Procedures prep1 Verify Fume Hood Functionality prep2 Inspect Personal Protective Equipment prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution / Set Up Reaction handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Diagram 1. Safe Handling Workflow

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This material and its container must be disposed of as hazardous waste.[1]

1. Waste Segregation:

  • Solid Waste: Collect any unused compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.

2. Container Management:

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name, and the primary hazard (e.g., "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials. Ensure containers are kept tightly closed.[1][2]

3. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Manifesting: Ensure all waste is properly documented on a hazardous waste manifest for transport to a licensed disposal facility.

G cluster_segregation 1. Waste Segregation cluster_management 2. Container Management cluster_disposal 3. Final Disposal seg1 Solid Waste (Unused compound, contaminated disposables) mgmt1 Label Waste Containers Clearly seg1->mgmt1 seg2 Liquid Waste (Solutions containing the compound) seg2->mgmt1 seg3 Contaminated PPE (Gloves, etc.) seg3->mgmt1 mgmt2 Store in Designated Satellite Area mgmt1->mgmt2 disp1 Follow Institutional Waste Pickup Procedures mgmt2->disp1 disp2 Complete Hazardous Waste Manifest disp1->disp2

Diagram 2. Hazardous Waste Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.